4-Chloro-6,7-dimethoxyquinoline
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-chloro-6,7-dimethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVHQEYBCDPZEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332684 | |
| Record name | 4-Chloro-6,7-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35654-56-9 | |
| Record name | 4-Chloro-6,7-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6,7-dimethoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline
An In-depth Technical Guide to 4-Chloro-6,7-dimethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its core characteristics, experimental protocols for its synthesis, and its role in the development of anticancer agents.
Core Physical and Chemical Properties
This compound is a solid, light brown or white to almost white crystalline powder.[1][2] It is recognized for its utility in pharmaceutical development, particularly as a crucial building block for targeted cancer therapies.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative .
| Property | Value |
| Molecular Formula | C₁₁H₁₀ClNO₂[4] |
| Molecular Weight | 223.66 g/mol [5] |
| CAS Number | 35654-56-9[4] |
| Appearance | Light brown powder[1] or White to almost white powder to crystal[2] |
| Melting Point | 132 - 136 °C[2] |
| Boiling Point | 325.197 °C at 760 mmHg[6] |
| Density | 1.265 g/cm³[6] |
| Flash Point | 150.474 °C[6] |
| Purity | ≥ 98% (GC)[2], >98.0%(GC), 99%[7] |
| ¹H NMR (DMSO-d₆) | δ=3.95 (s, 3H), 3.96 (s, 3H), 7.35 (s, 1H), 7.44 (s, 1H), 7.54 (d, J=5.2Hz, 1H), 8.60 (d, J=5.2Hz, 1H)[3] |
| Mass Spectrometry (ESI) | m/z: 224 (M+1)[8] |
Experimental Protocols
The synthesis of this compound is a critical process for its application in drug development. Several synthetic routes have been established, with a common method involving the chlorination of 4-hydroxy-6,7-dimethoxyquinoline.
Synthesis via Chlorination of 4-hydroxy-6,7-dimethoxyquinoline
One common method involves the use of phosphorus oxychloride (POCl₃) as both a solvent and a chlorinating agent.[3]
Procedure:
-
A mixture of 4-hydroxy-6,7-dimethoxyquinoline and phosphorus oxychloride is prepared. The ratio of the starting material to phosphorus oxychloride can range from 1:2 to 1:90 (g/mL).[3]
-
The mixture is stirred and heated to a temperature between 60-120°C for a reaction time of 1-15 hours.[3]
-
The progress of the reaction is monitored using thin-layer chromatography (TLC).[3]
-
Upon completion, the reaction mixture is cooled, and the excess phosphorus oxychloride is removed under reduced pressure.[8]
-
The residue is then quenched, for example, by pouring it into an aqueous solution of 10% potassium carbonate.[3]
-
The resulting solid crude product is collected by filtration and washed.[3][8]
-
Purification is achieved through recrystallization from a mixture of ethyl acetate (B1210297) and ethanol (B145695) to yield the final product.[3]
A similar protocol involves heating a mixture of 6,7-dimethoxynaphthalen-1-ol and POCl₃ under reflux for 6 hours.[8] After removal of excess POCl₃, the residue is treated with crushed ice and the pH is adjusted to 8 with 50% aqueous NaOH to precipitate the crude product, which is then purified by column chromatography.[8]
Key Applications and Logical Relationships
This compound is a pivotal intermediate in the synthesis of several small-molecule kinase inhibitors used in oncology.[1][3] Its structure is a key component for drugs that target signaling pathways involved in tumor growth and proliferation.
The diagram above illustrates the central role of this compound as a precursor in the synthesis of Cabozantinib and Tivozanib, both of which are significant in cancer therapy.[3]
Experimental and Synthetic Workflows
The synthesis of this compound can be achieved through various multi-step procedures. A representative workflow starts from 3,4-dimethoxyacetophenone and proceeds through nitration, condensation, reduction/cyclization, and a final chlorination step.
This workflow demonstrates a common pathway for producing 4-hydroxy-6,7-dimethoxyquinoline, which is then chlorinated to yield the final product, this compound.[3] Another documented approach begins with 3,4-dimethoxyaniline, which undergoes nitration and reduction, followed by cyclization and chlorination.[3] The choice of synthetic route can depend on factors such as the availability of starting materials and desired yield.[3]
References
- 1. This compound | 35654-56-9 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN106008336A - The preparation method of this compound - Google Patents [patents.google.com]
- 4. This compound | C11H10ClNO2 | CID 459610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound AldrichCPR [sigmaaldrich.com]
- 6. 6,7-Dimethoxy-4-chloroquinoline, CAS No. 35654-56-9 - iChemical [ichemical.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
The Lynchpin in Modern Kinase Inhibitor Synthesis: A Technical Guide to the Mechanism of Action of 4-Chloro-6,7-dimethoxyquinoline
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Synthetic Utility of 4-Chloro-6,7-dimethoxyquinoline
This technical guide provides an in-depth analysis of this compound, a critical intermediate in the synthesis of numerous clinically significant small molecule kinase inhibitors. This document elucidates the compound's mechanism of action within key synthetic transformations, presents structured quantitative data from various synthetic protocols, and offers detailed experimental methodologies. Visual learners will benefit from the inclusion of Graphviz diagrams illustrating reaction mechanisms and experimental workflows, providing a clear and concise understanding of the core concepts.
Core Synthetic Utility: A Versatile Electrophile for Nucleophilic Aromatic Substitution
The primary role of this compound in organic synthesis is as a potent electrophile in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the quinoline (B57606) ring system, coupled with the electronegativity of the chlorine atom at the 4-position, renders this position highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in the synthesis of a multitude of biologically active compounds, most notably in the development of anticancer therapeutics.
The general mechanism for the SNAr reaction involving this compound proceeds via a two-step addition-elimination pathway. A nucleophile, typically an aniline (B41778) or a phenol, attacks the electron-deficient C4 carbon of the quinoline ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge over the aromatic system. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the quinoline ring is restored, yielding the final substituted product.
This versatile reactivity has been harnessed in the industrial-scale synthesis of several FDA-approved tyrosine kinase inhibitors, including Cabozantinib and Tivozanib.
Synthesis of this compound: Key Methodologies
The efficient synthesis of this compound is paramount for its application in drug development. The most prevalent synthetic strategies involve the initial construction of the 4-hydroxy-6,7-dimethoxyquinoline core, followed by a chlorination step.
Construction of the 4-Hydroxyquinoline (B1666331) Core
Two classical named reactions are frequently employed for the synthesis of the 4-hydroxyquinoline scaffold from aniline precursors: the Gould-Jacobs reaction and the Conrad-Limpach synthesis.
-
Gould-Jacobs Reaction: This method involves the condensation of an aniline, in this case, 3,4-dimethoxyaniline, with an ethoxymethylenemalonic ester. The resulting intermediate undergoes a thermal cyclization to afford the 4-hydroxyquinoline derivative.
-
Conrad-Limpach Synthesis: This approach utilizes the reaction of an aniline with a β-ketoester. The reaction conditions, particularly temperature, can influence the regioselectivity of the final product.
A more recent and often higher-yielding method involves a sequence of nitration, condensation, and reductive cyclization starting from 3,4-dimethoxyacetophenone[1].
Chlorination of 4-Hydroxy-6,7-dimethoxyquinoline
The conversion of the 4-hydroxy group to the desired 4-chloro functionality is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)[1][2]. The mechanism of chlorination with POCl₃ involves the initial formation of a phosphate (B84403) ester intermediate, which is subsequently displaced by a chloride ion in an SN2-type reaction.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of this compound and its subsequent use in the preparation of key pharmaceutical intermediates.
Table 1: Synthesis of this compound
| Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| 4-Hydroxy-6,7-dimethoxyquinoline | POCl₃, Diethylene glycol dimethyl ether | 100°C, 6 h | 79.2 | [1] |
| 4-Hydroxy-6,7-dimethoxyquinoline | POCl₃ (as solvent) | 60-120°C, 1-15 h | 75 | [1] |
| 6,7-Dimethoxynaphthalen-1-ol | POCl₃ | Reflux, 6 h | 70 | [2] |
Table 2: Synthesis of Cabozantinib Intermediate via SNAr
| Nucleophile | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| 4-Aminophenol (B1666318) | Sodium tert-butoxide | N,N-Dimethylacetamide | 100°C, 5 h | 89.1 | CN109988108B |
Table 3: Synthesis of Tivozanib Intermediate via SNAr
| Nucleophile | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| 4-Amino-3-chlorophenol hydrochloride | Potassium tert-butoxide | N,N-Dimethylformamide | 115°C, 5 h | 69.9 | CN102532116B |
| 4-Amino-3-chlorophenol | NaOH | DMSO | 115°C, 4.5 h | 78.0 | CN104326924A |
Detailed Experimental Protocols
Synthesis of this compound from 4-Hydroxy-6,7-dimethoxyquinoline[1]
-
To a 250 mL flask, add 4-hydroxy-6,7-dimethoxyquinoline (11.7 g, 0.057 mol) and diethylene glycol dimethyl ether (100 mL) at 20°C with stirring.
-
Add phosphorus oxychloride (30.4 g, 0.20 mol) to the mixture.
-
Heat the reaction mixture to 100°C and maintain for 6 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction solution to 20°C.
-
Pour the cooled solution into 1200 mL of a 10% aqueous potassium carbonate solution and stir for 2 hours to precipitate the product.
-
Collect the solid by suction filtration and dry to obtain the crude product.
-
Recrystallize the crude product from a 1:1 mixture of ethyl acetate (B1210297) and ethanol (B145695) (120 mL) to yield 10.1 g (79.2%) of this compound as a gray solid.
Synthesis of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline (Cabozantinib Intermediate)
-
In a reaction vessel, dissolve this compound (10 g, 0.045 mol) and 4-aminophenol (6.9 g, 0.063 mol) in 50 mL of N,N-dimethylacetamide.
-
Cool the mixture to 0°C.
-
Slowly add a suspension of sodium tert-butoxide (6.1 g, 0.063 mol) in 50 mL of N,N-dimethylacetamide.
-
After the addition is complete, heat the reaction mixture to 100°C for 5 hours.
-
Cool the reaction to 0°C and add 400 mL of purified water.
-
Stir the mixture for 15-16 hours to induce crystallization.
-
Collect the precipitate by filtration and wash the filter cake with 20 mL of purified water to obtain 11.8 g (89.1%) of the title compound.
Mandatory Visualizations
Reaction Mechanisms
Caption: Gould-Jacobs reaction for 4-hydroxyquinoline synthesis.
Caption: Chlorination of 4-hydroxyquinoline using POCl₃.
Caption: General mechanism of SNAr with this compound.
Experimental Workflows
Caption: Experimental workflow for the synthesis of a key Cabozantinib intermediate.
References
biological activity of 4-Chloro-6,7-dimethoxyquinoline derivatives
An In-Depth Technical Guide on the Biological Activity of 4-Chloro-6,7-dimethoxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Among the vast library of quinoline derivatives, this compound has emerged as a particularly important intermediate and building block for the synthesis of potent therapeutic agents. Its structure allows for versatile chemical modifications, enabling the fine-tuning of biological activity and pharmacokinetic profiles.
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their significant potential in oncology.
Synthesis of this compound Derivatives
The parent compound, this compound, is a key intermediate in the synthesis of several approved antineoplastic drugs, including Cabozantinib and Tivozanib.[2][3] A common synthetic route involves a multi-step process starting from 3,4-dimethoxy acetophenone (B1666503).[3]
A general workflow for the synthesis is outlined below:
-
Nitration: 3,4-dimethoxy acetophenone is nitrated to yield 2-nitro-4,5-dimethoxy acetophenone.[3]
-
Condensation: The resulting compound is condensed with N,N-dimethylformamide dimethyl acetal.[3]
-
Reduction and Cyclization: A hydrogenation reaction leads to reduction and subsequent intramolecular cyclization to form 4-hydroxy-6,7-dimethoxyquinoline.[3]
-
Chlorination: The hydroxyl group at the 4-position is then chlorinated to produce the final this compound intermediate.[3]
Derivatives are typically synthesized by reacting this compound with various substituted anilines or other nucleophiles in a suitable solvent like isopropanol, often under reflux conditions.[4]
Biological Activities and Mechanisms of Action
Derivatives of the this compound scaffold have demonstrated a range of biological activities, with anticancer properties being the most extensively studied.
Anticancer Activity
The primary anticancer mechanism of these derivatives is the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[2]
2.1.1. Inhibition of Tyrosine Kinases (c-Met, VEGFR)
The Hepatocyte Growth Factor (HGF)/c-Met signaling pathway is vital in the development and progression of many cancers.[4] Several 4-anilino-6,7-dimethoxyquinoline derivatives, synthesized from the 4-chloro precursor, have been identified as potent inhibitors of the c-Met tyrosine kinase.[4] These compounds function by competing with ATP for the binding site in the kinase domain, thereby blocking downstream signaling.
Furthermore, this scaffold is integral to drugs like Cabozantinib and Tivozanib, which are multi-kinase inhibitors targeting receptors such as VEGFR, MET, and others involved in tumor angiogenesis and metastasis.[2][3]
2.1.2. Inhibition of Topoisomerase I
A novel class of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines has been developed as inhibitors of Topoisomerase I (TOP1), an enzyme critical for DNA replication and repair.[5] These compounds are designed to mimic other known TOP1 inhibitors by intercalating into the DNA and stabilizing the TOP1-DNA cleavage complex. This action leads to DNA strand breaks and ultimately triggers cancer cell death.[5]
Other Biological Activities
While oncology is the primary focus, the versatile quinoline core suggests potential for other therapeutic applications.
-
Antimicrobial Properties: The parent compound, this compound-3-carbonitrile, has been explored for its potential antimicrobial effects.[2]
-
Antiparasitic Activity: Quinoline derivatives have historically been the cornerstone of antimalarial therapy.[6] Specific derivatives of 2- and 3-aminoquinoline (B160951) have shown activity against Trypanosoma cruzi and Leishmania mexicana.[7] While data specific to this compound derivatives is limited in this area, it remains a field for potential exploration.
Quantitative Biological Data
The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀).
Table 1: c-Met Kinase Inhibitory Activity of Selected 6,7-dimethoxy-4-anilinoquinoline Derivatives
| Compound ID | R Group on Anilino Ring | c-Met IC₅₀ (µM) | Reference |
|---|---|---|---|
| 12c | 4-Fluoro | 0.11 | [4] |
| 12f | 4-Chloro | 0.057 | [4] |
| 12g | 4-Bromo | 0.065 | [4] |
| 12i | 3-Iodo | 0.083 | [4] |
| 12q | 2,6-Dichloro | 0.031 | [4] |
| 12r | 3,4-Dichloro | 0.046 | [4] |
(Data extracted from Zhang, Q-W., et al., Eur J Med Chem, 2018)[4]
Table 2: In Vitro Anticancer Activity of Selected 4-alkoxy-2-aryl-6,7-dimethoxyquinolines
| Compound ID | Cell Line Panel | GI₅₀ MG-MID (µM) | Most Sensitive Cell Line | GI₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| 14h | NCI-60 | 1.34 | Melanoma (LOX IMVI) | 0.116 | [5] |
| 14m | NCI-60 | 1.26 | Melanoma (LOX IMVI) | 0.141 | [5] |
| 14p | NCI-60 | 1.30 | Melanoma (LOX IMVI) | 0.134 | [5] |
(Data extracted from Elbadawi, M. M., et al., Bioorg Chem, 2021)[5]
Experimental Protocols
The evaluation of novel quinoline-based drug candidates follows a structured preclinical workflow, beginning with in silico predictions, followed by in vitro assays and in vivo studies.[1]
In Vitro Cytotoxicity Assay (CCK-8 Method)
This assay is fundamental for determining a compound's potency against cancer cell lines.[1]
-
Cell Seeding: Plate cancer cells (e.g., MCF7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Treat the cells with serial dilutions of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[1]
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.[1]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[1]
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the GI₅₀ or IC₅₀ value by plotting the inhibition percentage against the compound concentration.
Kinase Inhibition Assay (Caliper Mobility Shift Assay)
This assay is used to determine the IC₅₀ of a compound against a specific kinase, such as c-Met.[1][4]
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the target kinase (e.g., c-Met), a fluorescently labeled peptide substrate, and ATP.[1]
-
Compound Addition: Add the quinoline derivative at various concentrations to the reaction mixture.[1]
-
Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate the substrate.
-
Electrophoresis: Load the samples onto a microfluidic chip (e.g., Caliper Life Sciences system). The phosphorylated and unphosphorylated peptides will be separated based on charge and size.[1][4]
-
Detection: Measure the fluorescence of both the substrate and product peaks.[1]
-
Analysis: Calculate the percentage of inhibition based on the ratio of phosphorylated to unphosphorylated substrate. Determine the IC₅₀ value from the dose-response curve.[1][4]
Conclusion and Future Directions
The this compound core is a highly valuable scaffold in modern drug discovery. Its derivatives have demonstrated potent biological activity, particularly as anticancer agents through the inhibition of critical signaling kinases like c-Met and enzymes such as Topoisomerase I. The established synthetic routes and the scaffold's amenability to chemical modification make it an attractive starting point for the development of new therapeutics. Future research will likely focus on optimizing the potency and selectivity of these derivatives, exploring novel substitutions to overcome drug resistance, and investigating their potential against a broader range of diseases, including parasitic and microbial infections.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile | 214470-55-0 | Benchchem [benchchem.com]
- 3. CN106008336A - The preparation method of this compound - Google Patents [patents.google.com]
- 4. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 4-Chloro-6,7-dimethoxyquinoline in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 4-Chloro-6,7-dimethoxyquinoline has emerged as a critical intermediate in the synthesis of potent and targeted therapies, particularly in the field of oncology. This technical guide provides an in-depth exploration of the synthesis, biological significance, and therapeutic applications of this compound and its derivatives. It includes detailed experimental protocols, quantitative biological activity data, and visualizations of synthetic pathways and targeted signaling cascades to serve as a comprehensive resource for researchers in drug discovery and development.
Introduction
Quinoline and its analogues are heterocyclic aromatic compounds that have long been a source of inspiration for medicinal chemists due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties, thereby enhancing its pharmacokinetic and pharmacodynamic profile. The introduction of a chlorine atom at the 4-position and methoxy (B1213986) groups at the 6- and 7-positions yields this compound, a highly versatile synthetic intermediate[2][3]. This compound serves as a cornerstone for the development of targeted cancer therapies, most notably as a key building block for several tyrosine kinase inhibitors (TKIs)[4][5]. Its unique electronic and steric properties make it an ideal scaffold for nucleophilic substitution reactions, enabling the construction of complex bioactive molecules[3].
Synthesis of this compound
The synthesis of this compound is a critical process for the subsequent development of its derivatives. Several synthetic routes have been established, often involving the chlorination of a 4-hydroxyquinoline (B1666331) precursor.
Synthetic Pathway Overview
A common and efficient multi-step synthesis starts from 3,4-dimethoxyacetophenone. This route involves nitration, condensation, reductive cyclization, and finally, chlorination to yield the target compound.
Caption: Synthetic route to this compound.
Detailed Experimental Protocols
The following protocols are based on established synthetic methods described in the literature[5].
Step 1: Nitration of 3,4-dimethoxyacetophenone
-
Reactants: 3,4-dimethoxyacetophenone.
-
Procedure: 3,4-dimethoxyacetophenone is nitrated to prepare 2-nitro-4,5-dimethoxyacetophenone[5].
-
Result: 2-nitro-4,5-dimethoxyacetophenone.
Step 2: Condensation
-
Reactants: 2-nitro-4,5-dimethoxyacetophenone, N,N-dimethylformamide dimethyl acetal[5].
-
Procedure: 2-nitro-4,5-dimethoxyacetophenone is dissolved in a suitable solvent (e.g., toluene). N,N-dimethylformamide dimethyl acetal is added, and the mixture is heated. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration[5].
-
Result: 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one[5].
Step 3: Reduction and Cyclization
-
Reactants: 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.
-
Procedure: The product from the previous step undergoes hydrogenation, followed by molecular reduction cyclization[5].
-
Result: 4-hydroxy-6,7-dimethoxyquinoline[5].
Step 4: Chlorination
-
Reactants: 4-hydroxy-6,7-dimethoxyquinoline, phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)[5][6].
-
Procedure: 4-hydroxy-6,7-dimethoxyquinoline is treated with a chlorinating agent such as phosphorus oxychloride, often in a suitable solvent. The reaction mixture is heated, and upon completion, the product is isolated by quenching the reaction mixture with a basic aqueous solution and filtering the resulting solid[5].
-
Result: this compound.
Role as a Key Intermediate in Drug Development
This compound is a pivotal intermediate in the synthesis of several clinically important anticancer drugs, particularly tyrosine kinase inhibitors[4][5]. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various amine-containing side chains, which are crucial for binding to the target kinases.
Caption: Role as a key intermediate in drug synthesis.
This versatile scaffold has been instrumental in the development of drugs like Cabozantinib and Tivozanib, which are approved for the treatment of various cancers, including medullary thyroid carcinoma and renal cell carcinoma[3][4][5].
Biological Activities of this compound Derivatives
While this compound itself primarily serves as a synthetic precursor, its derivatives exhibit a wide range of potent biological activities, most notably as anticancer agents through the inhibition of various protein kinases.
Anticancer Activity
Derivatives of this compound have been extensively investigated as inhibitors of receptor tyrosine kinases (RTKs) that play crucial roles in cancer cell proliferation, survival, and angiogenesis.
Table 1: In Vitro Anticancer Activity of 4-Anilino-6,7-dimethoxyquinoline Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 12f | c-Met | - | [7] |
| 12r | c-Met | - | [7] |
| 12c | c-Met | - | [7] |
| 14m | Leukemia (SR) | 0.133 | [1] |
| 14m | Non-Small Cell Lung Cancer (NCI-H226) | 0.343 | [1] |
| 14m | Colon Cancer (COLO205) | 0.401 | [1] |
| 14m | CNS Cancer (SF-295) | 0.328 | [1] |
| 14m | Melanoma (LOX IMVI) | 0.116 | [1] |
| 14m | Ovarian Cancer (NCI/ADR-RES) | 0.247 | [1] |
| 14m | Renal Cancer (CAKI-1) | 0.458 | [1] |
| 14m | Breast Cancer (T-47D) | 0.472 |[1] |
Note: IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. The original source for compounds 12f, 12r, and 12c did not provide specific IC₅₀ values but identified them as potent inhibitors.
Antimicrobial Research
In addition to its prominent role in oncology, this compound has been explored as a precursor for compounds with potential antimicrobial properties[2]. The quinoline core is a well-established pharmacophore in antimicrobial drug discovery.
Targeted Signaling Pathways
Derivatives of this compound exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. These compounds typically function as ATP-competitive inhibitors of tyrosine kinases.
Caption: Inhibition of key oncogenic signaling pathways.
Key targets for these derivatives include:
-
Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR signaling can halt tumor growth and proliferation[8].
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Blocking VEGFR disrupts angiogenesis, the process by which tumors form new blood vessels to obtain nutrients[5].
-
c-Met: This receptor is involved in tumor invasion and metastasis. Its inhibition is a key therapeutic strategy[5][7].
Conclusion
This compound is a cornerstone of modern medicinal chemistry, particularly in the realm of oncology. Its value lies not in its own biological activity, but in its role as a highly adaptable and strategically vital scaffold for the synthesis of potent and selective kinase inhibitors. The synthetic accessibility of this intermediate, coupled with the proven clinical success of its derivatives like Cabozantinib and Tivozanib, ensures that it will remain a focus of drug discovery and development efforts. Future research will likely continue to leverage this privileged core to generate novel therapeutics targeting a broader range of diseases.
References
- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile | 214470-55-0 | Benchchem [benchchem.com]
- 4. This compound | 35654-56-9 [chemicalbook.com]
- 5. CN106008336A - The preparation method of this compound - Google Patents [patents.google.com]
- 6. 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1 | Benchchem [benchchem.com]
- 7. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 35654-56-9 | FC42168 [biosynth.com]
A Technical Guide to 4-Chloro-6,7-dimethoxyquinoline: A Versatile Precursor for Potent Kinase Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern oncology and drug discovery, protein kinases have emerged as critical targets for therapeutic intervention. Their dysregulation is a hallmark of numerous cancers, driving uncontrolled cell proliferation, survival, and metastasis. Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of targeted cancer therapy. Within this field, the quinoline (B57606) scaffold serves as a privileged structure, forming the core of many clinically successful inhibitors.
This technical guide focuses on 4-chloro-6,7-dimethoxyquinoline , a key intermediate and versatile precursor for the synthesis of a diverse range of kinase inhibitors. Its structure provides a robust foundation for derivatization, particularly through nucleophilic aromatic substitution at the C4 position. This allows for the strategic introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties. This document will provide an in-depth overview of its synthetic utility, detail experimental protocols for inhibitor synthesis and evaluation, and explore the mechanism of action against key oncogenic kinases such as c-Met.
I. Synthesis of Kinase Inhibitors from this compound
The primary synthetic route to developing kinase inhibitors from this compound is the nucleophilic aromatic substitution reaction.[1] In this reaction, the electron-deficient quinoline ring facilitates the displacement of the chlorine atom at the C4 position by a nucleophile, typically the amino group of a substituted aniline (B41778).[1] This reaction is generally robust, high-yielding, and tolerant of a wide range of functional groups on the aniline partner, making it an ideal strategy for building chemical libraries for screening.
This protocol is adapted from the procedure for synthesizing 6,7-dimethoxy-4-anilinoquinolines as c-Met inhibitors.[2][3]
-
Reactant Preparation : In a round-bottom flask, suspend this compound (1.0 equivalent, e.g., 5 mmol) in isopropanol (approx. 8 mL per mmol of quinoline).
-
Addition of Aniline : Add the appropriate substituted aniline (1.2 equivalents, e.g., 6 mmol) to the suspension.
-
Reaction Condition : Stir the mixture and heat it to reflux (approximately 82°C for isopropanol) for 5 hours.[3] The reaction progress can be monitored using thin-layer chromatography (TLC).[1]
-
Work-up : After the reaction is complete, allow the mixture to cool to room temperature.[1] Concentrate the reaction mixture under reduced pressure to remove the solvent.[2]
-
Purification : The resulting solid residue is purified by column chromatography on silica (B1680970) gel. A typical eluent system is a gradient of dichloromethane (B109758) and methanol (B129727) (e.g., starting from 100% CH₂Cl₂ and gradually increasing the proportion of CH₃OH, such as a final mixture of 10:1 CH₂Cl₂/CH₃OH).[3]
-
Characterization : Combine the purified fractions containing the desired product and evaporate the solvent to yield the final 4-anilino-6,7-dimethoxyquinoline derivative.[1] The structure and purity can be confirmed using techniques such as NMR and high-resolution mass spectrometry (HRMS).[2]
II. Application: Targeting the c-Met Kinase
The HGF/c-Met signaling pathway is a critical regulator of cell proliferation, survival, and migration.[2] Its dysregulation is strongly implicated in tumorigenesis and metastasis, making c-Met a prime target for cancer therapy.[4] Several potent c-Met inhibitors have been successfully synthesized using the this compound precursor.
The following table summarizes the biological activity of a series of 4-anilino-6,7-dimethoxyquinoline derivatives bearing a benzimidazole (B57391) moiety. These compounds were synthesized and evaluated for their ability to inhibit the c-Met tyrosine kinase.[2][3][4]
| Compound ID | Aniline Substituent (R) on Benzimidazole | Yield (%) | c-Met IC₅₀ (µM) |
| 12c | 4-Fluoro | 60% | > 10 |
| 12f | 4-Chloro | 58% | 0.055 ± 0.012 |
| 12g | 4-Bromo | 64% | 0.041 ± 0.006 |
| 12n | 3-Trifluoromethyl | 55% | 0.030 ± 0.008 |
| 12q | 2,6-Dichloro | 57% | > 10 |
| 12r | 3,4-Dichloro | 52% | 0.063 ± 0.015 |
Data sourced from Zhang et al. (2019).[2][3] As shown, substitutions on the aniline moiety significantly impact inhibitory potency. Compound 12n , with a 3-trifluoromethyl group, demonstrated the most potent activity against c-Met with an IC₅₀ value of 0.030 µM.[3][4]
III. Biological Evaluation: In Vitro Kinase Activity Assay
To determine the potency of newly synthesized compounds, an in vitro kinase activity assay is essential.[5] These assays measure the transfer of a phosphate (B84403) group from ATP to a specific substrate, a reaction catalyzed by the kinase.[5] The inhibitory effect of a compound is quantified by its ability to reduce this activity. There are various methods available, including radiometric assays and non-radioactive fluorescence-based or ELISA-based assays.[5][6]
This protocol provides a generalized framework for a non-radioactive, ELISA-based kinase activity assay, adapted from commercially available kits and literature methods.[7]
-
Plate Preparation : Soak the wells of a substrate-coated microtiter plate with Kinase Assay Dilution Buffer for 10 minutes at room temperature.[7] Aspirate the liquid from all wells.
-
Sample Addition : Add the test compounds (inhibitors) at various concentrations to the designated wells. Include positive (kinase, no inhibitor) and negative (no kinase) controls. Add the purified kinase enzyme to all wells except the negative control.
-
Kinase Reaction Initiation : Start the kinase reaction by adding an ATP-containing reaction buffer to each well.[8]
-
Incubation : Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) to allow for substrate phosphorylation.[9]
-
Detection :
-
Wash the wells several times with a wash buffer to remove ATP and non-bound reagents.
-
Add a phospho-specific primary antibody that recognizes only the phosphorylated substrate to each well.[7] Incubate for 60 minutes at room temperature.
-
Wash the wells again.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.[7] Incubate for 30 minutes at room temperature.
-
-
Signal Generation :
-
Data Analysis : Measure the absorbance of each well using a microplate reader at 450 nm.[7] The inhibitor's potency (IC₅₀) is calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.
IV. Conclusion
This compound is a highly valuable and synthetically tractable precursor in the field of medicinal chemistry. Its straightforward reactivity via nucleophilic aromatic substitution allows for the rapid generation of diverse libraries of 4-anilinoquinoline derivatives. As demonstrated with the development of potent c-Met inhibitors, strategic modification of the aniline moiety enables fine-tuning of biological activity, leading to compounds with nanomolar potency. The established protocols for synthesis and biological evaluation provide a clear and reproducible path for researchers aiming to discover and optimize novel kinase inhibitors for therapeutic applications. The continued exploration of this scaffold is likely to yield new and effective candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 7. abcam.com [abcam.com]
- 8. In vitro kinase assay [protocols.io]
- 9. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
The Lynchpin of Kinase Inhibition: A Technical Guide to the Core Intermediate in Cabozantinib and Tivozanib Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the pivotal role of a common chemical scaffold in the synthesis of two potent multi-targeted tyrosine kinase inhibitors: Cabozantinib and Tivozanib. A comprehensive understanding of the synthesis of the key intermediate, 4-chloro-6,7-dimethoxyquinoline , is paramount for researchers and professionals engaged in the development of novel anti-cancer therapeutics. This document provides a detailed exploration of the synthetic pathways, experimental protocols, and the critical signaling cascades targeted by these drugs.
The Core Moiety: 6,7-Dimethoxyquinoline
The synthetic pathways to both Cabozantinib and Tivozanib diverge from a common, crucial intermediate: This compound . The efficient construction of this quinoline (B57606) core is a foundational aspect of the overall drug synthesis. The most prevalent synthetic route commences with the commercially available 3,4-dimethoxyacetophenone.
The initial step involves the nitration of 3,4-dimethoxyacetophenone to yield 1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-one. This is followed by a condensation reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to produce 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one. Subsequent reduction and cyclization of this intermediate, typically through catalytic hydrogenation, affords the key precursor, 6,7-dimethoxyquinolin-4-ol . Finally, chlorination of the hydroxyl group, commonly achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), yields the pivotal intermediate, This compound .
Divergent Paths to Potent Kinase Inhibitors
From this shared molecular hub, the syntheses of Cabozantinib and Tivozanib proceed along distinct trajectories, each culminating in a unique molecular architecture tailored for specific kinase inhibition profiles.
Synthesis of Cabozantinib
The synthesis of Cabozantinib involves the nucleophilic aromatic substitution of this compound with 4-aminophenol (B1666318). This reaction yields the intermediate 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline . The final step is an amidation reaction between this aniline (B41778) derivative and 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carbonyl chloride, which is itself prepared from 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid and 4-fluoroaniline.
Synthesis of Tivozanib
The pathway to Tivozanib also begins with the reaction of this compound, in this case with 4-amino-3-chlorophenol (B108459), to form 4-((2-chloro-4-aminophenyl)oxy)-6,7-dimethoxyquinoline. The synthesis is completed by a urea (B33335) formation step, reacting the aniline intermediate with phenyl chloroformate and 3-amino-5-methylisoxazole (B124983).
Quantitative Data Summary
The following tables provide a summary of the quantitative data for the key synthetic steps for the common intermediate and the subsequent formation of Cabozantinib and Tivozanib, based on representative literature protocols.
Table 1: Synthesis of the Common Intermediate, this compound
| Step | Starting Material | Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |
| 1. Nitration | 3,4-Dimethoxyacetophenone | Nitric acid, Acetic acid | Acetic acid | 40 | 3 | 75 |
| 2. Condensation | 2-Nitro-4,5-dimethoxyacetophenone | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Dimethylformamide (DMF) | 120 | 4 | 68 |
| 3. Reduction & Cyclization | 1-(4,5-Dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one | H₂, Catalyst (e.g., Pd/C) | - | 100 | 1-24 | - |
| 4. Chlorination | 6,7-Dimethoxyquinolin-4-ol | Phosphorus oxychloride (POCl₃) | Diethylene glycol dimethyl ether | 100 | 6 | 79.2 |
Table 2: Synthesis of Cabozantinib from the Common Intermediate
| Step | Starting Material | Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |
| 1. Nucleophilic Aromatic Substitution | This compound | 4-Aminophenol, Potassium carbonate | N,N-Dimethylformamide (DMF) | 100 | 4-5 | 90 |
| 2. Amidation | 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline | 1-((4-Fluorophenyl)carbamoyl)cyclopropane-1-carbonyl chloride, Potassium carbonate | Tetrahydrofuran (B95107), Water | 25-30 | 2 | - |
Table 3: Synthesis of Tivozanib from the Common Intermediate
| Step | Starting Material | Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |
| 1. Nucleophilic Aromatic Substitution | This compound | 4-Amino-3-chlorophenol hydrochloride, Strong base (e.g., NaH) | N,N-Dimethylformamide (DMF) | - | - | - |
| 2. Urea Formation | 4-((2-Chloro-4-aminophenyl)oxy)-6,7-dimethoxyquinoline | Phenyl chloroformate, 3-Amino-5-methylisoxazole | N,N-Dimethylformamide (DMF) | Reflux | 5 | 86.1 |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below. These protocols are representative examples and may require optimization based on specific laboratory conditions and desired scale.
Protocol 1: Synthesis of this compound
Step 1: Nitration of 3,4-Dimethoxyacetophenone To a solution of 3,4-dimethoxyacetophenone in acetic acid, 65% nitric acid is added dropwise while maintaining the temperature at 40°C. The reaction is monitored by TLC. After completion, the reaction mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and dried to afford 2-nitro-4,5-dimethoxyacetophenone.
Step 2: Condensation with DMF-DMA 2-Nitro-4,5-dimethoxyacetophenone is dissolved in DMF, and N,N-dimethylformamide dimethyl acetal is added. The mixture is heated to 120°C and refluxed for 4 hours. After cooling, the reaction mixture is poured into water to precipitate the product, which is then filtered and dried to yield 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.
Step 3: Reduction and Cyclization to 6,7-dimethoxyquinolin-4-ol 1-(4,5-Dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one is subjected to catalytic hydrogenation in a suitable solvent. The reaction is carried out under hydrogen pressure at 100°C for 1-24 hours. The crude product is then purified by recrystallization to give 6,7-dimethoxyquinolin-4-ol.
Step 4: Chlorination of 6,7-dimethoxyquinolin-4-ol 6,7-Dimethoxyquinolin-4-ol is suspended in diethylene glycol dimethyl ether, and phosphorus oxychloride is added. The mixture is heated to 100°C for 6 hours. After cooling, the reaction mixture is poured into an aqueous solution of potassium carbonate. The resulting solid is filtered, dried, and recrystallized from a mixture of ethyl acetate (B1210297) and ethanol (B145695) to yield this compound.
Protocol 2: Synthesis of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (Cabozantinib Intermediate)
To a solution of this compound in DMF, 4-aminophenol and potassium carbonate are added. The mixture is heated to 100°C for 4-5 hours. After completion of the reaction, the mixture is cooled and the product is isolated to yield 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.[1]
Protocol 3: Synthesis of N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (Cabozantinib)
1-((4-Fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid is reacted with thionyl chloride in tetrahydrofuran to generate the corresponding acid chloride in situ.[2] To this solution, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline and potassium carbonate in a mixture of water and tetrahydrofuran are added.[2] The reaction is stirred at room temperature for 2 hours to afford Cabozantinib.[2]
Protocol 4: Synthesis of 4-((2-chloro-4-aminophenyl)oxy)-6,7-dimethoxyquinoline (Tivozanib Intermediate)
This compound is reacted with 4-amino-3-chlorophenol hydrochloride in the presence of a strong base such as sodium hydride in DMF to yield 4-((2-chloro-4-aminophenyl)oxy)-6,7-dimethoxyquinoline.
Protocol 5: Synthesis of N-(2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(5-methylisoxazol-3-yl)urea (Tivozanib)
To a solution of 4-((2-chloro-4-aminophenyl)oxy)-6,7-dimethoxyquinoline in DMF, phenyl chloroformate and 3-amino-5-methylisoxazole are added. The mixture is refluxed for 5 hours. After cooling, the product is precipitated by the addition of ethanol, filtered, and dried to give Tivozanib.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by Cabozantinib and Tivozanib, as well as a generalized experimental workflow for their synthesis.
Caption: Synthetic workflow for Cabozantinib and Tivozanib.
Caption: Targeted signaling pathways of Cabozantinib and Tivozanib.
References
- 1. 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 2. EP3551612A1 - Process for the preparation of n-(4-(6,7-dimethoxyquinolin-4-yloxy) phenyl)-n'-(4-fluorophenyl)cyclopropane-1, 1-dicarboxamide, (2s)-hydroxybutanedioate and its polymorphs thereof - Google Patents [patents.google.com]
The Enduring Legacy of Quinoline: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its versatile structure has led to the development of a vast array of synthetic methodologies and a multitude of compounds with significant biological and physical properties.[1] This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of quinoline synthesis, from the foundational classical methods to modern, sustainable approaches. Detailed experimental protocols for key syntheses are provided, alongside quantitative data to facilitate comparison and application in research and development.
The Dawn of Quinoline Synthesis: The Classical Era
The late 19th century witnessed a flurry of discoveries that laid the groundwork for quinoline chemistry. These classical named reactions, born out of the burgeoning fields of dye chemistry and natural product synthesis, remain fundamental to the construction of the quinoline core.
Skraup Synthesis (1880)
Discovered by Zdenko Hans Skraup, this was one of the first methods for the synthesis of quinoline itself.[2] The reaction is characterized by the vigorous, acid-catalyzed condensation of an aniline (B41778) with glycerol (B35011), typically in the presence of an oxidizing agent like nitrobenzene.[2][3][4] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to the aromatic quinoline ring.[5]
Experimental Protocol: Skraup Synthesis of Quinoline
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or Arsenic Pentoxide as a milder oxidizing agent)
-
Ferrous sulfate (B86663) (optional, as a moderator for the exothermic reaction)
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol while cooling the reaction vessel in an ice bath.
-
Slowly add the oxidizing agent (e.g., nitrobenzene) to the mixture. If the reaction is too vigorous, ferrous sulfate can be added as a moderator.
-
Gently heat the mixture. The reaction is highly exothermic and requires careful temperature control.
-
After the initial vigorous reaction subsides, continue heating to ensure the reaction goes to completion.
-
Allow the reaction mixture to cool and then carefully pour it into a large volume of water.
-
Neutralize the excess acid with a suitable base, such as sodium hydroxide (B78521) solution, until the solution is alkaline.
-
Isolate the crude quinoline from the reaction mixture, often by steam distillation.
-
Purify the obtained quinoline by fractional distillation.
Doebner-von Miller Reaction (1881)
A significant modification of the Skraup synthesis, the Doebner-von Miller reaction, developed by Oscar Doebner and Wilhelm von Miller, allows for the synthesis of substituted quinolines.[6][7] This method utilizes α,β-unsaturated aldehydes or ketones, which can be prepared in situ, reacting with anilines in the presence of an acid catalyst.[7] The mechanism is thought to involve a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[8]
Experimental Protocol: Doebner-von Miller Synthesis of 2-methylquinoline (B7769805) (Quinaldine)
Materials:
-
Aniline
-
Crotonaldehyde (or generated in situ from acetaldehyde)
-
Hydrochloric Acid or other acid catalyst (e.g., zinc chloride)
-
Oxidizing agent (often atmospheric oxygen or the anil intermediate)
Procedure:
-
Prepare a solution of aniline in an acidic medium (e.g., aqueous hydrochloric acid).
-
Slowly add the α,β-unsaturated aldehyde (e.g., crotonaldehyde) to the aniline solution with stirring. The reaction can be exothermic.
-
If using a Lewis acid catalyst like zinc chloride, it is added to the reaction mixture.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide).
-
Extract the product with an organic solvent (e.g., chloroform (B151607) or ether).
-
Wash the organic layer with water and dry over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure and purify the resulting 2-methylquinoline by distillation.
Combes Quinoline Synthesis (1888)
The Combes synthesis, reported by Alphonse Combes, provides a route to 2,4-disubstituted quinolines.[9][10] It involves the acid-catalyzed condensation of an aniline with a β-diketone.[9][10] The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization under acidic conditions.[10]
Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline (B72138)
Materials:
-
Aniline
-
Acetylacetone (B45752) (a β-diketone)
-
Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)
Procedure:
-
Mix aniline and acetylacetone in a reaction flask.
-
Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid) to the mixture, ensuring adequate cooling.
-
Heat the reaction mixture, typically at a temperature range of 100-140°C.
-
Monitor the reaction progress by a suitable method (e.g., Thin Layer Chromatography).
-
Once the reaction is complete, cool the mixture and carefully pour it onto ice.
-
Neutralize the solution with a base (e.g., ammonia (B1221849) or sodium hydroxide).
-
The product may precipitate out and can be collected by filtration, or it can be extracted with an organic solvent.
-
Purify the crude 2,4-dimethylquinoline by recrystallization or distillation.
Conrad-Limpach-Knorr Synthesis (1887)
This method, developed by Max Conrad, Leonhard Limpach, and Ludwig Knorr, offers a pathway to 4-hydroxyquinolines (4-quinolones) and 2-hydroxyquinolines (2-quinolones).[11][12][13] The reaction involves the condensation of anilines with β-ketoesters. The regiochemical outcome is temperature-dependent: lower temperatures favor the formation of 4-hydroxyquinolines (Conrad-Limpach product), while higher temperatures lead to 2-hydroxyquinolines (Knorr product).[12][13]
Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline
Materials:
-
Aniline
-
Ethyl acetoacetate (B1235776) (a β-ketoester)
-
Inert solvent (e.g., mineral oil, diphenyl ether)
-
Acid catalyst (optional, for the initial condensation)
Procedure:
-
Condensation (low temperature): Mix aniline and ethyl acetoacetate, optionally with a catalytic amount of acid, and stir at a moderate temperature (e.g., room temperature to 100°C) to form the β-anilinocrotonate intermediate.
-
Cyclization (high temperature): Heat the intermediate in a high-boiling inert solvent (e.g., mineral oil) to a high temperature (around 250°C).[11]
-
The cyclization reaction results in the formation of the 4-quinolone product.
-
After cooling, the product often precipitates and can be collected by filtration.
-
Wash the crude product with a suitable solvent (e.g., petroleum ether) to remove the high-boiling solvent.
-
Recrystallize the product from an appropriate solvent to obtain pure 4-hydroxy-2-methylquinoline.
Friedländer Synthesis (1882)
The Friedländer synthesis, discovered by Paul Friedländer, is a versatile method for preparing substituted quinolines.[14] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester), typically under acidic or basic catalysis.[14][15]
Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline
Materials:
-
2-Aminobenzaldehyde
-
Acetophenone
-
Base catalyst (e.g., sodium hydroxide) or Acid catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
Dissolve the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound in a suitable solvent.
-
Add the acid or base catalyst to the reaction mixture.
-
Heat the mixture under reflux until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization to yield the pure substituted quinoline.
Quantitative Comparison of Classical Quinoline Syntheses
The choice of a particular classical synthesis method often depends on the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups to the reaction conditions. The following table summarizes key quantitative aspects of these methods.
| Synthesis Method | Typical Reactants | Key Reagents/Conditions | Typical Yields | Scope and Limitations |
| Skraup | Aniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) | Variable, often moderate | Produces unsubstituted or simple substituted quinolines. Reaction can be violent. |
| Doebner-von Miller | Aniline, α,β-Unsaturated Aldehyde/Ketone | Acid catalyst (e.g., HCl, ZnCl₂) | Moderate to good | Allows for a wider range of substituted quinolines. |
| Combes | Aniline, β-Diketone | Strong acid (e.g., H₂SO₄, PPA) | Good to excellent | Yields 2,4-disubstituted quinolines. |
| Conrad-Limpach-Knorr | Aniline, β-Ketoester | High temperature for cyclization | Good to excellent | Produces 4-hydroxyquinolines (lower temp) or 2-hydroxyquinolines (higher temp). |
| Friedländer | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or base catalyst | Good to excellent | Versatile for a wide range of substituted quinolines; regioselectivity can be an issue with unsymmetrical ketones. |
Reaction Mechanisms and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the reaction mechanisms of the classical quinoline synthesis methods.
Caption: Reaction pathway of the Skraup Synthesis.
Caption: Reaction pathway of the Doebner-von Miller Synthesis.
Caption: Reaction pathway of the Combes Synthesis.
Caption: Temperature-dependent pathways of the Conrad-Limpach-Knorr Synthesis.
Caption: Alternative mechanistic pathways of the Friedländer Synthesis.
Modern Advancements in Quinoline Synthesis: The Green Chemistry Revolution
While the classical methods are robust, they often suffer from harsh reaction conditions, the use of hazardous reagents, and low atom economy. In recent decades, a strong emphasis on green chemistry has driven the development of more sustainable and efficient protocols for quinoline synthesis.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of quinoline synthesis, it can significantly reduce reaction times and improve yields for classical methods like the Skraup and Friedländer syntheses.[16] For instance, a catalyst-free, one-pot condensation reaction for quinoline derivatives under microwave irradiation can achieve excellent yields (88-96%) in just 8-10 minutes, compared to 4-6 hours with conventional heating.[16]
Ultrasound-Assisted Synthesis
Sonication provides an alternative energy source for chemical reactions, often leading to improved yields and shorter reaction times. Ultrasound-assisted quinoline synthesis has been shown to be a green and efficient method, with the advantages of easy product isolation and good to excellent yields.[1]
Use of Ionic Liquids
Ionic liquids (ILs) are salts with low melting points that can act as environmentally benign solvents and catalysts. They have been successfully employed in various quinoline syntheses, including modifications of the Skraup and Friedländer reactions, often leading to higher yields and easier product separation.[17] For example, a Friedländer condensation catalyzed by α-chymotrypsin in an ionic liquid aqueous solution demonstrated excellent yields at lower temperatures and reduced enzyme loading.[18][19]
Catalyst-Free and One-Pot Syntheses
The development of catalyst-free and one-pot procedures represents a significant step towards more sustainable chemical processes. For example, a straightforward and efficient Friedländer reaction for the synthesis of quinolines has been developed in water without the need for any catalyst, achieving yields of up to 97%.[20] One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, improve efficiency and reduce waste. A practical and scalable one-pot Friedländer synthesis using inexpensive reagents has been developed, yielding mono- or disubstituted quinolines in good to excellent yields (58–100%).[14]
Conclusion
The journey of quinoline synthesis, from its serendipitous discovery in coal tar to the highly sophisticated and sustainable methods of today, reflects the broader evolution of organic chemistry. The classical named reactions, while over a century old, continue to be valuable tools for the construction of the quinoline core. However, the increasing demand for environmentally friendly and efficient processes has spurred innovation, leading to a new generation of synthetic methodologies. For researchers, scientists, and drug development professionals, a deep understanding of both the historical foundations and the modern advancements in quinoline synthesis is crucial for the continued development of novel therapeutics and functional materials based on this remarkable heterocyclic scaffold.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. iipseries.org [iipseries.org]
- 5. uop.edu.pk [uop.edu.pk]
- 6. synarchive.com [synarchive.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 12. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 13. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 15. One Pot Process for Synthesizing Functionalized Quinolines via Metal-Free, Oxonium Ion Driven Carboamination of Alkynes | IITBombay [rnd.iitb.ac.in]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. Ionic Liquid as an Efficient Medium for the Synthesis of Quinoline Derivatives via α-Chymotrypsin-Catalyzed Friedländer Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
An In-depth Technical Guide on the Safety and Handling of 4-Chloro-6,7-dimethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6,7-dimethoxyquinoline is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1][2] Its quinoline (B57606) core, substituted with a chlorine atom and two methoxy (B1213986) groups, makes it a versatile building block in medicinal chemistry. Notably, it is a key precursor in the production of several tyrosine kinase inhibitors (TKIs) used in oncology, including Cabozantinib and Tivozanib.[2][3] These drugs are significant in the treatment of various cancers, such as metastatic medullary thyroid carcinoma and renal cell carcinoma.[3] This guide provides a comprehensive overview of the safety, handling, chemical properties, and synthesis of this compound to inform researchers and drug development professionals.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₀ClNO₂ | [4] |
| Molecular Weight | 223.66 g/mol | [4] |
| CAS Number | 35654-56-9 | [2] |
| Appearance | Light brown to white crystalline powder | [2] |
| Melting Point | 130-134 °C | [1] |
| Solubility | Insoluble in water. | [5] |
| SMILES | COc1cc2c(ccnc2cc1OC)Cl | [4] |
| InChI | 1S/C11H10ClNO2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3 | [4] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety.
Hazard Identification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard classifications for this compound:
| Hazard Class | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | GHS07 |
| Acute Toxicity (Oral, Category 3) | H301: Toxic if swallowed | GHS06 |
Precautionary Measures and Personal Protective Equipment (PPE)
Adherence to the following precautionary statements is mandatory when handling this compound:
| Category | Precautionary Statement(s) |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ eye protection/ face protection. |
| Response | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage | P405: Store locked up. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and/or a face shield are required.
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile rubber) are necessary. Ensure gloves are inspected prior to use and are promptly removed and disposed of if contaminated.
-
Respiratory Protection: A NIOSH-approved respirator is required if working in a poorly ventilated area or when the potential for dust or aerosol formation exists.
-
Other: A safety shower and eyewash station must be readily accessible in the work area.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6] Contaminated materials should be placed in sealed, labeled containers for collection by a licensed hazardous waste disposal service.[6]
Biological Activity and Mechanism of Action (Inferred from Derivatives)
While this compound itself is primarily utilized as a chemical intermediate, its structural core is integral to the biological activity of the final drug products. The primary mechanism of action of its derivatives, such as Cabozantinib and Tivozanib, is the inhibition of tyrosine kinases. These enzymes are critical components of signaling pathways that regulate cell proliferation, differentiation, migration, and survival. Dysregulation of these pathways is a hallmark of many cancers.
Cabozantinib, for instance, is a potent inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR2, and RET. The binding of these drugs to the ATP-binding site of the kinase domain prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade and inhibiting tumor growth and angiogenesis.[3]
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates the general mechanism of action for tyrosine kinase inhibitors derived from this compound.
Caption: General signaling pathway of receptor tyrosine kinase (RTK) inhibition.
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the chlorination of 4-hydroxy-6,7-dimethoxyquinoline.[3]
Materials:
-
4-hydroxy-6,7-dimethoxyquinoline
-
Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene, acetonitrile)
-
Ice
-
Aqueous sodium bicarbonate or potassium carbonate solution
-
Organic solvent for extraction (e.g., dichloromethane (B109758), ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-6,7-dimethoxyquinoline in the anhydrous solvent.
-
Slowly add phosphorus oxychloride or thionyl chloride to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or potassium carbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Workflow for Synthesis:
Caption: Workflow for the synthesis of this compound.
Analytical Methods
The identity and purity of this compound can be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.60 (d, J=5.2Hz, 1H), 7.54 (d, J=5.2Hz, 1H), 7.44 (s, 1H), 7.35 (s, 1H), 3.96 (s, 3H), 3.95 (s, 3H).[3]
Mass Spectrometry (MS):
-
ESI-MS (m/z): 224.1 [M+H]⁺.[1]
Quantitative Data on Biological Activity of Derivatives
| Compound Derivative | Cancer Cell Line | GI₅₀ (µM) |
| 14e | Leukemia (CCRF-CEM) | 0.89 |
| Melanoma (LOX IMVI) | 0.227 | |
| 14f | Leukemia (RPMI-8226) | 0.98 |
| Melanoma (LOX IMVI) | 0.198 | |
| 14m | Colon Cancer (HCT-116) | 0.68 |
| Melanoma (LOX IMVI) | 0.116 | |
| 14n | Leukemia (HL-60(TB)) | 0.75 |
| Melanoma (LOX IMVI) | 0.152 |
Data extracted from a study on 4-alkoxy-2-aryl-6,7-dimethoxyquinoline derivatives.
Conclusion
This compound is a valuable intermediate in pharmaceutical synthesis, particularly for the development of targeted cancer therapies. Its handling requires strict adherence to safety protocols due to its hazardous nature. While direct biological activity data for this compound is scarce, the potent anticancer effects of its derivatives underscore the importance of the 6,7-dimethoxyquinoline (B1600373) scaffold in drug design. Further research into the biological effects of the parent compound may reveal novel therapeutic applications. This guide provides a foundational resource for professionals working with this important chemical, emphasizing safe handling, proper synthesis, and an understanding of its role in the development of life-saving medicines.
References
Methodological & Application
Preparation of 4-Chloro-6,7-dimethoxyquinoline Using Phosphorus Oxychloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-Chloro-6,7-dimethoxyquinoline, a key intermediate in the production of several anti-cancer medications, including cabozantinib (B823) and tivozanib.[1][2] The primary method detailed here involves the chlorination of 4-hydroxy-6,7-dimethoxyquinoline using phosphorus oxychloride (POCl₃).
Overview
The conversion of 4-hydroxyquinolines to their 4-chloro counterparts is a crucial step in the synthesis of numerous pharmacologically active molecules. Phosphorus oxychloride is a common and effective chlorinating agent for this transformation.[1] The reaction proceeds by converting the hydroxyl group at the 4-position of the quinoline (B57606) ring into a chloro group. This protocol outlines the necessary reagents, equipment, and procedural steps, along with safety precautions, to successfully synthesize this compound.
Chemical Reaction
The overall reaction is as follows:
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 4-hydroxy-6,7-dimethoxyquinoline | C₁₁H₁₁NO₃ | 205.21 | Off-white to yellow solid | 285-290 |
| Phosphorus Oxychloride | POCl₃ | 153.33 | Colorless to pale yellow, fuming liquid[3] | 1.25 |
| This compound | C₁₁H₁₀ClNO₂ | 223.66 | Light brown or gray solid[1][2] | 130-132 |
Table 2: Summary of Reaction Conditions and Yields
| Method | Solvent | Reactant Ratio (Hydroxyquinoline:POCl₃) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phosphorus Oxychloride (as solvent) | 1:5 to 1:50 (g/mL) | 90-100 | 4-12 | Not specified | [1] |
| 2 | Diethylene glycol dimethyl ether | 1:3.5 (molar) | 100 | 6 | 79.2 | [1] |
| 3 | Acetonitrile | 1:5.8 (molar) | 77 | 13 | Not specified | [4] |
Experimental Protocols
Method 1: Phosphorus Oxychloride as both Reagent and Solvent
This protocol is adapted from a patented procedure where phosphorus oxychloride serves as both the chlorinating agent and the reaction medium.[1]
Materials:
-
4-hydroxy-6,7-dimethoxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate (B1210297)
-
10% Potassium carbonate (K₂CO₃) aqueous solution
-
Ice
Equipment:
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber
-
Heating mantle with a stirrer
-
Beaker
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 4-hydroxy-6,7-dimethoxyquinoline and phosphorus oxychloride. A typical ratio is 1g of the quinoline derivative to 5-50 mL of POCl₃.[1]
-
Stir the mixture and heat it to a temperature between 90-100°C.[1]
-
Maintain the reaction at this temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction mixture by pouring it into a beaker containing crushed ice and a 10% potassium carbonate solution. This step should be performed in a well-ventilated fume hood as the reaction of POCl₃ with water is highly exothermic and releases toxic fumes.[5][6][7]
-
Stir the resulting mixture for 2 hours. A solid precipitate of the crude product will form.[1]
-
Collect the crude product by vacuum filtration and wash it with water.
-
Purify the crude product by recrystallization from a 1:1 mixture of ethanol and ethyl acetate to obtain this compound as a gray solid.[1]
Method 2: Reaction in Diethylene Glycol Dimethyl Ether
This method utilizes a solvent, which can offer better control over the reaction.
Materials:
-
4-hydroxy-6,7-dimethoxyquinoline (11.7 g, 0.057 mol)[1]
-
Phosphorus oxychloride (30.4 g, 0.20 mol)[1]
-
Diethylene glycol dimethyl ether (100 mL)[1]
-
10% Potassium carbonate (K₂CO₃) aqueous solution (1200 mL)[1]
-
Ethanol
-
Ethyl acetate
Equipment:
-
250 mL round-bottom flask with a reflux condenser
-
Heating mantle with a stirrer
-
Beaker
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
To a 250 mL round-bottom flask, add 4-hydroxy-6,7-dimethoxyquinoline (11.7 g) and diethylene glycol dimethyl ether (100 mL).[1]
-
Stir the mixture and add phosphorus oxychloride (30.4 g).[1]
-
Heat the reaction mixture to 100°C and maintain for 6 hours. Monitor the reaction by TLC.[1]
-
After completion, cool the reaction mixture to 20°C.[1]
-
Pour the cooled reaction mixture into 1200 mL of a 10% aqueous potassium carbonate solution and stir for 2 hours.[1]
-
A solid will precipitate. Collect the solid by suction filtration and dry it to get the crude product.[1]
-
Recrystallize the crude product from a 1:1 mixture of ethyl acetate and ethanol (120 mL) to yield pure this compound (10.1 g, 79.2% yield) as a gray solid.[1]
Safety and Handling
Phosphorus oxychloride is a highly corrosive and toxic substance.[3][5][8] It reacts violently with water, releasing heat and toxic fumes, including hydrogen chloride and phosphoric acid.[5][7]
-
Personal Protective Equipment (PPE): Always handle phosphorus oxychloride in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles. A face shield is also recommended.[5][8]
-
Handling: Avoid inhalation of fumes and any contact with skin or eyes.[3][5][6] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Quenching: The quenching of phosphorus oxychloride is a highly exothermic process. It should be done slowly and carefully by adding the reaction mixture to a large excess of ice and a basic solution to neutralize the resulting acids.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Key safety considerations for working with phosphorus oxychloride.
References
- 1. CN106008336A - The preparation method of this compound - Google Patents [patents.google.com]
- 2. This compound | 35654-56-9 [chemicalbook.com]
- 3. nj.gov [nj.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. lanxess.com [lanxess.com]
- 6. Phosphorus oxitrichloride | 10025-87-3 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
Application Note and Protocol: Chlorination of 6,7-Dimethoxyquinolin-4-ol
Introduction
4-Chloro-6,7-dimethoxyquinoline is a key intermediate in the synthesis of several pharmacologically active molecules, including targeted anticancer therapies. The chlorination of 6,7-dimethoxyquinolin-4-ol (B79426) is a critical step in the synthetic route to these compounds. This document provides a detailed protocol for this chlorination reaction, based on established procedures. The method involves the conversion of the hydroxyl group at the 4-position of the quinoline (B57606) ring to a chloro group using a chlorinating agent, typically phosphorus oxychloride.
Reaction Scheme
The overall reaction involves the treatment of 6,7-dimethoxyquinolin-4-ol with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield this compound.
Caption: Chemical scheme for the chlorination of 6,7-dimethoxyquinolin-4-ol.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the chlorination of 6,7-dimethoxyquinolin-4-ol.
| Parameter | Value | Reference |
| Reactants | ||
| 6,7-Dimethoxyquinolin-4-ol | 11.7 g (0.057 mol) | [1] |
| Phosphorus Oxychloride (POCl₃) | 30.4 g (0.20 mol) | [1] |
| Solvent | ||
| Diethylene Glycol Dimethyl Ether | 100 mL | [1] |
| Reaction Conditions | ||
| Temperature | 100°C | [1] |
| Reaction Time | 6 hours | [1] |
| Work-up | ||
| 10% Potassium Carbonate Solution | 1200 mL | [1] |
| Recrystallization Solvent | Ethyl Acetate (B1210297) / Ethanol (B145695) (1:1 v/v) | [1] |
| Yield | ||
| Product Mass | 10.1 g | [1] |
| Yield | 79.2% | [1] |
Experimental Protocol
This protocol is adapted from the procedure described in patent CN106008336A.[1]
Materials:
-
6,7-dimethoxyquinolin-4-ol (11.7 g, 0.057 mol)
-
Phosphorus oxychloride (POCl₃, 30.4 g, 0.20 mol)
-
Diethylene glycol dimethyl ether (100 mL)
-
10% Potassium carbonate (K₂CO₃) aqueous solution (1200 mL)
-
Ethyl acetate
-
Ethanol
-
250 mL reaction flask
-
Heating mantle with stirrer
-
Thermometer
-
Condenser
-
Apparatus for suction filtration
-
Beakers
-
Thin-layer chromatography (TLC) apparatus (developing solvent: dichloromethane:petroleum ether = 1:8)
Procedure:
-
Reaction Setup:
-
In a 250 mL reaction flask, add 11.7 g (0.057 mol) of 4-hydroxy-6,7-dimethoxyquinoline.
-
Add 100 mL of diethylene glycol dimethyl ether to the flask at 20°C and stir the mixture.
-
Carefully add 30.4 g (0.20 mol) of phosphorus oxychloride to the stirred suspension.
-
-
Reaction:
-
Heat the reaction mixture to 100°C.
-
Maintain the temperature and continue stirring for 6 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) with a developing solvent of dichloromethane:petroleum ether (1:8). The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the solution to 20°C.
-
Slowly and carefully pour the reaction mixture into 1200 mL of a 10% aqueous potassium carbonate solution. This step should be performed in a well-ventilated fume hood as the quenching of POCl₃ is exothermic and releases HCl gas.
-
Stir the resulting mixture for 2 hours, during which a solid precipitate will form.
-
Collect the solid product by suction filtration.
-
-
Purification:
-
Dry the crude product.
-
Purify the crude solid by recrystallization from a 1:1 mixture of ethyl acetate and ethanol (a total of 120 mL of the solvent mixture can be used).
-
After recrystallization, collect the purified crystals by suction filtration and dry them to obtain the final product, this compound.
-
Alternative Chlorinating Agents and Conditions:
Other chlorinating agents such as phosphorus trichloride, phosphorus pentachloride, or thionyl chloride can also be used.[1] When phosphorus oxychloride is used as both the solvent and the chlorinating agent, the reaction can be conducted at 60-120°C for 1-15 hours.[1]
Experimental Workflow
The following diagram illustrates the workflow for the chlorination of 6,7-dimethoxyquinolin-4-ol.
Caption: Workflow diagram for the synthesis of this compound.
Characterization Data
The final product, this compound, is a gray solid.[1] ¹H NMR (400MHz, DMSO-d₆): δ = 3.95 (s, 3H), 3.96 (s, 3H), 7.35 (s, 1H), 7.44 (s, 1H), 7.54 (d, J=5.2Hz, 1H), 8.60 (d, J=5.2Hz, 1H).[1]
Safety Precautions
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The quenching process generates acidic fumes and should be performed slowly with adequate cooling and ventilation.
-
All solvents are flammable and should be handled away from ignition sources.
Disclaimer: This protocol is intended for use by trained laboratory personnel. All procedures should be carried out in a suitable chemical laboratory with appropriate safety measures in place.
References
Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nucleophilic substitution of 4-Chloro-6,7-dimethoxyquinoline. This versatile chemical transformation is a cornerstone in the synthesis of a wide array of biologically active molecules, including kinase inhibitors and other potential therapeutic agents. The protocols outlined below cover reactions with various nucleophiles and include conventional heating, microwave-assisted synthesis, and palladium-catalyzed methods.
Introduction
This compound is a key intermediate in medicinal chemistry. The electron-withdrawing effect of the quinoline (B57606) nitrogen and the activating nature of the chloro group at the 4-position make it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of diverse functionalities, leading to the generation of extensive compound libraries for drug discovery and development. The 6,7-dimethoxy substitution pattern is a common feature in many biologically active quinoline derivatives.
Core Synthetic Strategies
The primary method for functionalizing this compound is through nucleophilic aromatic substitution. This can be achieved through several methods:
-
Conventional Heating: A straightforward approach involving the reaction of the chloroquinoline with a nucleophile in a suitable solvent at elevated temperatures.
-
Microwave-Assisted Synthesis: A more rapid and often higher-yielding method that utilizes microwave irradiation to accelerate the reaction.
-
Palladium-Catalyzed Cross-Coupling: Advanced methods like the Buchwald-Hartwig amination allow for the formation of C-N bonds under milder conditions and with a broader substrate scope.
Data Presentation: Summary of Nucleophilic Substitution Reactions
The following table summarizes the reaction conditions and outcomes for the nucleophilic substitution of this compound with a variety of nucleophiles.
| Nucleophile Category | Nucleophile Example | Solvent | Base | Method | Reaction Time | Temperature | Yield (%) | Reference |
| N-Nucleophiles | Substituted Anilines | Isopropanol (B130326) | - | Reflux | 5 h | Reflux | 52-64% | [1] |
| Alicyclic Amines | DMF | K₂CO₃ | Reflux | 12 h | Reflux | 63-92% | [2] | |
| 4-(N,N-dimethylamino)-aniline | Dioxane | DIPEA | Stirring | 12 h | 80 °C | 65% | [3] | |
| 4-Aminophenol | Dioxane | DIPEA | Stirring | 12 h | 80 °C | 60% | [3] | |
| O-Nucleophiles | Alkyl Halides (for alkoxy) | DMF | KOH, KI | Stirring | 24 h | Room Temp. | Good to Excellent | [2] |
| S-Nucleophiles | Thiophenol (representative) | Triethylamine | - | Reflux | N/A | Reflux | High | [4] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines (Conventional Heating)
This protocol describes the direct coupling of this compound with an amine under conventional heating.[1]
Materials:
-
This compound
-
Substituted aniline (B41778) or aliphatic amine (1.2 equivalents)
-
Isopropanol (or a suitable high-boiling solvent)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the chosen amine (1.2 eq).
-
Add isopropanol to dissolve the reactants.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 5 hours for anilines), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with cold isopropanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Nucleophilic Aromatic Substitution with Amines
This protocol provides a rapid and efficient method for the synthesis of 4-amino-6,7-dimethoxyquinoline derivatives.
Materials:
-
This compound
-
Amine (1.5 equivalents)
-
Suitable solvent (e.g., DMF, NMP, or solvent-free)
-
Microwave vial with a snap cap
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound (1.0 eq) and the desired amine (1.5 eq).
-
Add a suitable solvent if necessary. For many reactions, this can be performed solvent-free.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This advanced protocol is suitable for a wide range of amines and can often be performed under milder conditions than traditional SNAr.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine (B1218219) ligand (e.g., Xantphos, 4 mol%)
-
Strong base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., toluene (B28343) or dioxane)
-
Schlenk flask or glovebox for inert atmosphere conditions
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium catalyst and the phosphine ligand.
-
Add the anhydrous, deoxygenated solvent.
-
Add this compound (1.0 eq), the amine (1.2 eq), and the base.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Caption: General mechanism of nucleophilic aromatic substitution on this compound.
Caption: General experimental workflow for the synthesis of 4-substituted-6,7-dimethoxyquinolines.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN106008336A - The preparation method of this compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis and Evaluation of c-Met Inhibitors Derived from 4-Chloro-6,7-dimethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and biological evaluation of c-Met inhibitors utilizing 4-Chloro-6,7-dimethoxyquinoline as a key starting material. The protocols outlined below are intended for research purposes and should be performed by qualified personnel in a laboratory setting.
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a significant target for anticancer drug development. A promising class of c-Met inhibitors is based on the 6,7-dimethoxyquinoline (B1600373) scaffold. This document details the synthesis of such inhibitors starting from this compound and provides protocols for their biological characterization.
Synthetic Chemistry
The core synthetic strategy involves a nucleophilic aromatic substitution reaction. The chlorine atom at the 4-position of the 6,7-dimethoxyquinoline ring is displaced by a primary amine of a suitable aromatic or heteroaromatic amine.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key intermediate, this compound, starting from 3,4-dimethoxyaniline (B48930).[2][3]
Materials:
-
3,4-dimethoxyaniline
-
Nitrating agent (e.g., nitric acid)
-
Reducing agent (e.g., iron powder, Pd/C with H₂)
-
Ethyl chloroformate
-
Sodium methoxide (B1231860)
-
Phosphorus oxychloride (POCl₃)
-
Appropriate solvents (e.g., ethanol, acetic acid, toluene)
Procedure:
-
Nitration and Reduction: 3,4-dimethoxyaniline is first nitrated and then reduced to form the corresponding aniline (B41778) compound.[2][3]
-
Cyclization: The resulting aniline is cyclized with ethyl chloroformate in the presence of a base like sodium methoxide to yield 4-hydroxy-6,7-dimethoxyquinoline.[2][3]
-
Chlorination: The 4-hydroxy-6,7-dimethoxyquinoline is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to produce this compound.[3] The reaction is typically heated at reflux for 4-12 hours.[4]
-
Purification: The crude product is purified by recrystallization from a suitable solvent mixture, such as ethyl acetate/ethanol, to yield the final product.[3][4]
Protocol 2: General Procedure for the Synthesis of 6,7-dimethoxy-4-anilinoquinoline Derivatives
This protocol outlines the general method for coupling this compound with various substituted anilines.[1][5]
Materials:
-
This compound
-
Substituted aniline (e.g., 2-phenyl-1H-benzo[d]imidazol-6-amine derivatives)
-
Silica (B1680970) gel for column chromatography
-
Eluent (e.g., CH₂Cl₂/CH₃OH mixture)
Procedure:
-
A mixture of this compound (1 equivalent) and the desired substituted aniline (1.2 equivalents) in isopropanol is stirred at reflux for 5 hours.[1][5]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.[1][5]
-
The resulting solid residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a 10:1 mixture of dichloromethane (B109758) and methanol) to afford the target 6,7-dimethoxy-4-anilinoquinoline derivative.[1][5]
Biological Evaluation
The following protocols describe standard assays to evaluate the biological activity of the synthesized c-Met inhibitors.
Protocol 3: In Vitro c-Met Kinase Assay
This assay determines the ability of the synthesized compounds to inhibit the enzymatic activity of the c-Met kinase. A common method is a radiometric assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.[6]
Materials:
-
Recombinant human c-Met kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)[6]
-
Synthesized inhibitor compounds
-
96-well plates
-
Detection reagent (e.g., Kinase-Glo® MAX)[7]
Procedure:
-
Prepare a reaction mixture containing the c-Met kinase, substrate, and kinase assay buffer.
-
Add the synthesized inhibitor compounds at various concentrations to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[6]
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader. For the ADP-Glo™ assay, this involves adding ADP-Glo™ Reagent followed by a Kinase Detection Reagent.[6]
-
The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Protocol 4: Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the synthesized inhibitors on cancer cell lines.
Materials:
-
Cell culture medium and supplements (e.g., RPMI-1640, FBS, Penicillin-Streptomycin)
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.[9]
-
Treat the cells with various concentrations of the synthesized inhibitor compounds and incubate for a specified period (e.g., 72 hours).[9]
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[10]
-
Add a solubilization solution to dissolve the formazan crystals.[11]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[10][12]
-
The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Protocol 5: Western Blot Analysis of c-Met Phosphorylation
This protocol is used to confirm that the synthesized inhibitors block the c-Met signaling pathway within cells by assessing the phosphorylation status of the c-Met receptor.
Materials:
-
Cancer cell line with c-Met expression
-
Synthesized inhibitor compounds
-
Hepatocyte Growth Factor (HGF)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Culture the cells and treat them with the synthesized inhibitors for a specified time, followed by stimulation with HGF to induce c-Met phosphorylation.
-
Lyse the cells using a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[13][14]
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.[15]
-
Block the membrane with a blocking buffer to prevent non-specific antibody binding.[13][15]
-
Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C.[13]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[13]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[13]
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total c-Met and a loading control protein.
Data Presentation
The following tables summarize the inhibitory activities of a series of synthesized 6,7-dimethoxy-4-anilinoquinoline derivatives.
Table 1: In Vitro c-Met Kinase Inhibitory Activity
| Compound | R-group Substitution | c-Met IC₅₀ (µM)[1] |
| 12e | 3-chloro | N/A |
| 12i | 3-iodo | N/A |
| 12n | 3-fluoro-4-methoxy | 0.030 ± 0.008 |
| 12q | 2,6-dichloro | N/A |
| 12r | 3,4-dichloro | N/A |
| Cabozantinib | (Positive Control) | N/A |
N/A: Data not available in the provided search results.
Table 2: In Vitro Antiproliferative Activity against Cancer Cell Lines
| Compound | A549 IC₅₀ (µM)[1] | MCF-7 IC₅₀ (µM)[1] | MKN-45 IC₅₀ (µM)[1] |
| 12n | 7.3 ± 1.0 | 6.1 ± 0.6 | 13.4 ± 0.5 |
| Cabozantinib | N/A | N/A | N/A |
N/A: Data not available in the provided search results.
Visualizations
Caption: The c-Met signaling pathway and the point of inhibition.
References
- 1. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 35654-56-9 [chemicalbook.com]
- 3. CN106008336A - The preparation method of this compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6,7-dimethoxyquinoline is a key intermediate in the synthesis of several important pharmaceutical compounds, including targeted anticancer agents such as Cabozantinib and Tivozanib.[1][2] The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical industry. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on a robust and reproducible two-step synthetic route.
The primary synthetic strategy involves the preparation of the precursor 4-hydroxy-6,7-dimethoxyquinoline, followed by a chlorination reaction to yield the final product. This approach is advantageous due to the availability of starting materials, relatively mild reaction conditions, and high overall yields.[1]
Synthetic Workflow Overview
The overall synthetic process can be visualized as a two-stage process:
-
Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline: This intermediate can be prepared through multiple routes, with a common industrial method starting from 3,4-dimethoxyacetophenone. This involves a nitration, condensation, and subsequent reductive cyclization.[1][3]
-
Chlorination of 4-Hydroxy-6,7-dimethoxyquinoline: The hydroxyl group at the 4-position of the quinoline (B57606) ring is then replaced with a chlorine atom using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][4]
Caption: Two-stage synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline
This protocol is adapted from a method described in patent literature, which is suitable for large-scale production.[1]
Step 1.1: Nitration of 3,4-Dimethoxyacetophenone
-
Charge a suitable reactor with 3,4-dimethoxyacetophenone and acetic acid.
-
Stir the mixture and heat to approximately 60°C until all solids dissolve.
-
Slowly add 65 wt% nitric acid to the solution while maintaining the temperature at 60°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into an ice-water mixture to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-nitro-4,5-dimethoxyacetophenone.
Step 1.2: Condensation with N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA)
-
In a reactor, dissolve the 2-nitro-4,5-dimethoxyacetophenone from the previous step in dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution.
-
Heat the mixture to reflux (approximately 120°C) and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into water to precipitate the product.
-
Filter the solid and dry to yield 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.
Step 1.3: Reductive Cyclization
-
Suspend the product from the previous step in a suitable solvent such as tetrahydrofuran (B95107) (THF).
-
Add a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).
-
Pressurize the reactor with hydrogen gas and heat to approximately 100°C.
-
Monitor the reaction until completion.
-
Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate to obtain the crude 4-hydroxy-6,7-dimethoxyquinoline.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate (B1210297) and ethanol (B145695).[5]
Stage 2: Chlorination of 4-Hydroxy-6,7-dimethoxyquinoline
This protocol details the conversion of the intermediate to the final product.
Caption: Detailed workflow for the chlorination of 4-hydroxy-6,7-dimethoxyquinoline.
Protocol:
-
Charge a reactor with 4-hydroxy-6,7-dimethoxyquinoline and a suitable solvent such as diethylene glycol dimethyl ether (diglyme).[1]
-
With stirring, add the chlorinating agent, for instance, phosphorus oxychloride (POCl₃).[1]
-
Heat the reaction mixture to 90-100°C for 4 to 12 hours.[1]
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to approximately 20°C.[1]
-
Carefully quench the reaction mixture by pouring it into a cold aqueous solution of potassium carbonate (10%).[1]
-
Stir the resulting mixture for a few hours to ensure complete precipitation of the product.
-
Filter the solid, wash with water, and dry to obtain the crude this compound.
-
Purify the crude product by recrystallization from a mixture of ethanol and ethyl acetate (1:1 volume ratio) to yield a gray solid.[1]
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound.
Table 1: Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nitration | 3,4-Dimethoxyacetophenone | 65 wt% HNO₃ | Acetic Acid | 60 | 3.5 | 84.7 | [1] |
| Condensation | 2-Nitro-4,5-dimethoxyacetophenone | DMF-DMA | DMF | 120 (reflux) | 4 | 68 | [1] |
| Reductive Cyclization | 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one | H₂, Raney Ni | THF | 100 | - | 88 | [5] |
Table 2: Chlorination of 4-Hydroxy-6,7-dimethoxyquinoline
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Hydroxy-6,7-dimethoxyquinoline | POCl₃ | Diglyme | 100 | 6 | 79.2 | [1] |
| 4-Hydroxy-6,7-dimethoxyquinoline | POCl₃ | - (neat) | Reflux | 6 | 70 | [6] |
| 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one | SOCl₂ | DMF (cat.) | Reflux | 6 | 98 | [7] |
Table 3: Analytical Data for this compound
| Analysis | Data | Reference |
| Appearance | Gray solid | [1] |
| Melting Point | 132-136 °C | [8] |
| ¹H NMR (400MHz, DMSO-d₆) | δ = 3.95 (s, 3H), 3.96 (s, 3H), 7.35 (s, 1H), 7.44 (s, 1H), 7.54 (d, J=5.2Hz, 1H), 8.60 (d, J=5.2Hz, 1H) | [1] |
| MS (ESI, m/z) | 224 (M+1) | [6] |
| Purity (HPLC) | >99% | [6] |
Safety and Handling
The large-scale synthesis of this compound involves the use of hazardous materials that require strict safety protocols.
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic upon inhalation, and reacts violently with water.[2][9]
-
Handling: Always handle POCl₃ in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[10] For large-scale operations, a full-facepiece airline respirator is recommended.[9]
-
Quenching: The quenching of excess POCl₃ is highly exothermic and can be dangerous if not controlled properly.[11] It is recommended to add the reaction mixture slowly to a cooled, stirred aqueous base solution.[12] In-situ monitoring of the quench process is advisable for large-scale preparations.[13]
-
Disposal: Dispose of POCl₃ and its waste according to local regulations for hazardous chemical waste.[14]
-
-
Nitric Acid: A strong oxidizing agent and corrosive. Avoid contact with skin and eyes.
-
Solvents: Handle flammable organic solvents in well-ventilated areas and away from ignition sources.
General Precautions:
-
Conduct a thorough risk assessment before starting any large-scale synthesis.
-
Ensure that appropriate emergency equipment, such as safety showers and eyewash stations, is readily accessible.[10]
-
All personnel involved in the synthesis should be properly trained on the handling of hazardous chemicals and emergency procedures.[14]
References
- 1. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Collection - Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates - Organic Process Research & Development - Figshare [acs.figshare.com]
- 4. This compound | C11H10ClNO2 | CID 459610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN106008336A - The preparation method of this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. nj.gov [nj.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Operation, disposal, storage and transportation of phosphorus oxychloride_News_Shandong Yarong Chemical Co., Ltd [yarongchem.net]
Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of 4-chloro-6,7-dimethoxyquinoline using silica (B1680970) gel column chromatography. This intermediate is crucial in the synthesis of several key pharmaceutical compounds.
Introduction
This compound is a vital intermediate in the synthesis of various biologically active compounds and pharmaceuticals, including anticancer agents.[1] Following its synthesis, which often involves the chlorination of 4-hydroxy-6,7-dimethoxyquinoline, the crude product requires purification to remove unreacted starting materials, by-products, and other impurities.[2] While recrystallization is a common purification method, column chromatography offers a high degree of purification, yielding a product with high purity suitable for subsequent synthetic steps. This protocol details the use of normal-phase column chromatography for this purpose.
Experimental Overview
This protocol outlines the purification of crude this compound using a silica gel stationary phase and a petroleum ether and ethyl acetate (B1210297) mobile phase. The separation is based on the differential adsorption of the compound and impurities onto the silica gel.[3]
Materials and Equipment
| Category | Item |
| Chemicals | Crude this compound |
| Silica gel (60-120 mesh or 230-400 mesh) | |
| Petroleum ether (or hexanes) | |
| Ethyl acetate (EtOAc) | |
| Dichloromethane (B109758) (DCM) | |
| Sand (acid-washed) | |
| Equipment | Glass chromatography column |
| Separatory funnel or solvent reservoir | |
| Round bottom flasks | |
| Test tubes or fraction collector | |
| Thin Layer Chromatography (TLC) plates (silica gel coated) | |
| TLC developing chamber | |
| UV lamp (254 nm) | |
| Rotary evaporator | |
| Glass wool or cotton |
Experimental Protocol
4.1. Preparation of the Stationary Phase (Slurry Method)
-
Determine Silica Gel Quantity: Estimate the amount of silica gel required. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
-
Prepare the Slurry: In a beaker, add the determined amount of silica gel. Pour the initial mobile phase (e.g., petroleum ether) over the silica gel to create a slurry. Stir gently with a glass rod to remove air bubbles. The consistency should be easily pourable.[4]
-
Pack the Column:
-
Secure the chromatography column in a vertical position using a clamp.
-
Place a small plug of glass wool or cotton at the bottom of the column to support the stationary phase.[4]
-
Add a small layer (approx. 1 cm) of sand over the plug.
-
Fill the column with a few centimeters of the mobile phase.
-
Gently pour the silica gel slurry into the column. Use a funnel to aid the process.
-
Continuously tap the side of the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
Add a thin layer (approx. 1 cm) of sand on top of the silica gel bed to prevent disturbance during solvent addition.[4]
-
4.2. Sample Preparation and Loading
-
Dissolve the Crude Product: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or the mobile phase.
-
Adsorb onto Silica (Dry Loading - Recommended):
-
To the dissolved crude product, add a small amount of silica gel (approximately 2-3 times the weight of the crude product).
-
Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
-
-
Load the Sample (Wet Loading):
-
Alternatively, carefully add the concentrated solution of the crude product directly to the top of the column using a pipette. Do this slowly and allow the solution to adsorb onto the silica gel.
-
4.3. Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the top of the column. A mobile phase of petroleum ether:ethyl acetate in an 8:1 v/v ratio has been shown to be effective.[5]
-
Apply Pressure (Flash Chromatography): If using flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect Fractions: Begin collecting the eluent in test tubes or vials. The size of the fractions will depend on the column size and the expected separation.
-
Monitor Elution by TLC: Regularly monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the desired product. Use the same mobile phase for TLC as for the column. The product can be visualized under a UV lamp.
-
Combine and Concentrate: Combine the pure fractions containing this compound. Remove the solvent using a rotary evaporator to obtain the purified product.
4.4. Purity Analysis
The purity of the final product can be confirmed by various analytical techniques, such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.[5] A reversed-phase C-18 analytical HPLC column can be used to determine purity.[5]
Data Summary
| Parameter | Value / Description | Reference |
| Stationary Phase | Silica Gel | [3][5] |
| Mobile Phase | Petroleum ether : Ethyl acetate (8:1 v/v) | [5] |
| Sample Loading | Dry loading with silica gel is recommended | [6] |
| Elution Monitoring | Thin Layer Chromatography with UV detection | [2] |
| Expected Purity | >99% (as determined by HPLC) | [5] |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle organic solvents with care as they are flammable and can be harmful if inhaled or in contact with skin.
-
Silica gel dust can be a respiratory irritant; handle it carefully.
References
Application Note: Recrystallization of 4-Chloro-6,7-dimethoxyquinoline from Ethanol/Ethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6,7-dimethoxyquinoline is a key intermediate in the synthesis of several pharmaceutical compounds, including targeted anticancer agents.[1] Its purity is crucial for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring the safety and efficacy of the final drug product. Recrystallization is a fundamental technique for the purification of solid organic compounds. The choice of solvent system is critical for achieving high purity and yield. This application note provides a detailed protocol for the recrystallization of this compound using a mixed solvent system of ethanol (B145695) and ethyl acetate (B1210297), a method that has been demonstrated to be effective.[2]
Physical and Chemical Properties
Proper handling and storage of this compound are informed by its physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀ClNO₂ | [3][4] |
| Molecular Weight | 223.65 g/mol | [3] |
| Appearance | White to light brown/gray solid or powder | [4][5] |
| Melting Point | 132-136 °C | [1][4] |
| Purity | ≥ 98% (GC) | [4] |
Experimental Protocol
This protocol details the steps for the successful recrystallization of this compound.
Materials
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Ethyl Acetate (Reagent Grade)
-
Erlenmeyer Flasks
-
Heating Mantle or Hot Plate with Stirring Capability
-
Magnetic Stir Bar
-
Buchner Funnel and Flask
-
Filter Paper
-
Ice Bath
-
Spatula
-
Drying Oven or Vacuum Dessicator
Procedure
-
Solvent Preparation: Prepare a mixed solvent of ethanol and ethyl acetate. A volume ratio of 1:1 has been shown to be effective.[2] For every 1 gram of crude product, prepare approximately 10-20 mL of the solvent mixture. The optimal volume may need to be determined empirically based on the impurity profile of the crude material.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small portion of the ethanol/ethyl acetate solvent mixture. Gently heat the mixture to boiling while stirring. Continue to add the solvent mixture portion-wise until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a good yield upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Preheat a funnel and a receiving flask to prevent the product from crystallizing in the funnel.
-
Crystallization: Once a clear solution is obtained, remove it from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this initial cooling phase.
-
Cooling: After the solution has reached room temperature and crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize the yield of the recrystallized product.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of the cold ethanol/ethyl acetate solvent mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a drying oven at a temperature below the melting point (e.g., 60-80 °C) or in a vacuum dessicator until a constant weight is achieved.
Experimental Workflow
Caption: Workflow for the recrystallization of this compound.
Data Presentation
The following table summarizes the key parameters for the recrystallization process as described in the literature.[2]
| Parameter | Value |
| Solvent System | Ethanol / Ethyl Acetate |
| Solvent Ratio (v/v) | 1:0.5 to 1:2 (1:1 is preferred) |
| Dissolution Temperature | Boiling point of the solvent mixture |
| Cooling Protocol | Slow cooling to room temperature, followed by an ice bath |
| Expected Yield | 75-88% (dependent on crude purity) |
| Expected Purity | >99% |
Safety Precautions
This compound and the solvents used in this protocol present several hazards. Always consult the Safety Data Sheet (SDS) before handling these chemicals.[3][6]
-
This compound: Causes skin and serious eye irritation.[1][3] May cause respiratory irritation.[3] Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]
-
Ethanol: Flammable liquid and vapor.
-
Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.
Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, and eye/face protection.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
First Aid:
-
If on skin: Wash with plenty of water.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]
Logical Relationship of Purification
References
- 1. This compound | 35654-56-9 [chemicalbook.com]
- 2. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 3. CN106008336A - The preparation method of this compound - Google Patents [patents.google.com]
- 4. [PDF] this compound | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 6,7-Dimethoxy-4-anilinoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental workflow for the synthesis of 6,7-dimethoxy-4-anilinoquinoline derivatives, a class of compounds with significant interest in medicinal chemistry, particularly as potent inhibitors of the c-Met tyrosine kinase.[1][2][3] The dysregulation of the HGF/c-Met signaling pathway is a key factor in the development and progression of various cancers, making c-Met a prime target for anticancer drug discovery.[1][2][3]
Core Synthetic Strategy
The primary synthetic route for obtaining 6,7-dimethoxy-4-anilinoquinolines involves a nucleophilic aromatic substitution reaction. This key step entails the displacement of the chlorine atom at the C4 position of the quinoline (B57606) ring by the amino group of a substituted aniline.[3] This reaction is typically performed under reflux conditions in a suitable solvent.[3] The essential precursor, 4-chloro-6,7-dimethoxyquinoline, can be synthesized from 3,4-dimethoxyaniline (B48930) through a multi-step process.[3][4]
Experimental Workflow
The overall experimental workflow for the synthesis of 6,7-dimethoxy-4-anilinoquinoline derivatives is depicted below. It begins with the synthesis of the key intermediate, this compound, followed by the final condensation step with a substituted aniline.
References
- 1. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN106008336A - The preparation method of this compound - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-6,7-dimethoxyquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-6,7-dimethoxyquinoline, a key intermediate in the preparation of several anti-cancer drugs.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield in the Chlorination Step
Question: My yield of this compound is consistently low after the chlorination of 4-hydroxy-6,7-dimethoxyquinoline. What are the possible reasons and how can I improve it?
Answer:
Low yields in the chlorination step can stem from several factors, including incomplete reaction, degradation of the product, or suboptimal reaction conditions. Here are some key areas to investigate:
-
Choice and Amount of Chlorinating Agent: The type and quantity of the chlorinating agent are critical. Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent.[1] Ensure the molar ratio of the chlorinating agent to the 4-hydroxy-6,7-dimethoxyquinoline is optimized. An insufficient amount will lead to incomplete conversion, while a large excess can sometimes promote side reactions.
-
Reaction Temperature and Time: The reaction temperature needs to be carefully controlled. Typically, the reaction is carried out at temperatures ranging from 60-120°C.[1] A temperature that is too low will result in a sluggish or incomplete reaction. Conversely, excessively high temperatures may lead to the formation of undesired byproducts. The reaction time should also be optimized; monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the point of maximum conversion.[1]
-
Solvent Selection: The choice of solvent can significantly impact the reaction. Solvents such as diethylene glycol dimethyl ether, ethylene (B1197577) glycol dimethyl ether, toluene, or acetonitrile (B52724) are suitable options.[1] In some procedures, phosphorus oxychloride itself can be used as both the reactant and the solvent.[1] The solubility of the starting material and intermediates in the chosen solvent is crucial for an efficient reaction.
-
Moisture Contamination: Chlorinating agents like phosphorus oxychloride are sensitive to moisture. The presence of water can consume the reagent and lead to the formation of phosphoric acid, which can complicate the reaction and purification. Ensure all glassware is thoroughly dried and reagents are handled under anhydrous conditions where possible.
Logical Troubleshooting Flow for Low Yield:
Caption: Troubleshooting workflow for low yield.
Issue 2: Difficulty in Product Purification
Question: I am struggling to purify the crude this compound. What are the common impurities and what is the best purification method?
Answer:
Purification challenges often arise from the presence of unreacted starting materials, byproducts from side reactions, or residual reagents.
-
Common Impurities: The primary impurity is often unreacted 4-hydroxy-6,7-dimethoxyquinoline. Other potential impurities can arise from side reactions, especially if the reaction temperature was too high or the reaction was run for an extended period.
-
Purification Strategy: Recrystallization is a highly effective method for purifying the crude product. A mixed solvent system of ethanol (B145695) and ethyl acetate (B1210297) is recommended.[1] The ratio of the solvents can be adjusted to optimize the crystallization process. It is crucial to ensure the crude product is fully dissolved in the hot solvent mixture and then allowed to cool slowly to form pure crystals. Washing the filtered crystals with a cold solvent can help remove any remaining soluble impurities.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: There are two primary synthetic pathways reported.[1]
-
From 3,4-dimethoxyacetophenone: This route involves nitration, condensation, reduction/cyclization to form 4-hydroxy-6,7-dimethoxyquinoline, followed by chlorination.[1][2]
-
From 3,4-dimethoxyaniline: This pathway proceeds through nitration, reduction, cyclization with ethyl chloroformate to yield the 4-hydroxyquinoline (B1666331) intermediate, which is then chlorinated.[1]
Synthesis Workflow Overview:
Caption: Main synthetic routes to this compound.
Q2: What are the recommended reaction conditions for the chlorination of 4-hydroxy-6,7-dimethoxyquinoline?
A2: The optimal conditions can vary, but a general guideline is provided in the table below based on reported procedures.[1]
| Parameter | Recommended Range | Optimal Value (Example) |
| Chlorinating Agent | POCl₃, PCl₃, PCl₅, SOCl₂ | POCl₃ |
| Molar Ratio (Substrate:Agent) | 1:0.5 to 1:8 | 1:3.5 |
| Solvent | Diglyme, Toluene, Acetonitrile | Diethylene glycol dimethyl ether |
| Concentration of Substrate | 0.05 - 1.5 mol/L | 0.57 mol/L |
| Reaction Temperature | 60 - 120 °C | 90 - 100 °C |
| Reaction Time | 1 - 15 hours | 4 - 12 hours |
Q3: How can I monitor the progress of the chlorination reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable developing solvent system is dichloromethane:petroleum ether (1:8).[1] The reaction is considered complete when the spot corresponding to the starting material (4-hydroxy-6,7-dimethoxyquinoline) is no longer visible on the TLC plate.
Experimental Protocols
Synthesis of 4-hydroxy-6,7-dimethoxyquinoline (via Route 1)
This protocol is based on the reduction and cyclization of 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.
-
Dissolution: Dissolve 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one in a suitable solvent (e.g., methanol).
-
Catalyst Addition: Add a catalyst, such as Palladium on carbon (Pd/C).
-
Hydrogenation: Introduce hydrogen gas into the reaction vessel.
-
Reaction: Stir the mixture at a specified temperature (e.g., 100°C) for 1-24 hours.
-
Work-up: After the reaction is complete, filter off the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by recrystallization to obtain 4-hydroxy-6,7-dimethoxyquinoline.
Chlorination of 4-hydroxy-6,7-dimethoxyquinoline
-
Charging the Reactor: In a suitable reaction vessel, add 4-hydroxy-6,7-dimethoxyquinoline (1 equivalent).
-
Solvent Addition: Add the chosen solvent, for example, diethylene glycol dimethyl ether.
-
Addition of Chlorinating Agent: While stirring, add phosphorus oxychloride (e.g., 3.5 equivalents).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 100°C).
-
Monitoring: Monitor the reaction progress using TLC.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a cold aqueous solution of a base, such as 10% potassium carbonate, to quench the excess chlorinating agent.[1]
-
Precipitation and Filtration: Stir the quenched mixture for a period (e.g., 2 hours) to allow for the precipitation of the crude product. Collect the solid by suction filtration.
-
Drying: Dry the crude product.
-
Recrystallization: Purify the crude solid by recrystallization from a mixture of ethyl acetate and ethanol (e.g., 1:1 volume ratio) to yield pure this compound.[1]
References
Technical Support Center: Minimizing Byproduct Formation in Quinoline Chlorination
Welcome to the technical support center for quinoline (B57606) chlorination. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the minimization of byproduct formation during the chlorination of quinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the chlorination of quinoline?
A1: The chlorination of quinoline typically yields a mixture of isomers. The most common byproducts are undesired positional isomers of monochlorinated quinolines and over-chlorinated products. In strong acidic conditions, such as in sulfuric acid, the primary products are 5-chloroquinoline (B16772) and 8-chloroquinoline, with 5,8-dichloroquinoline (B2488021) being a significant byproduct from further chlorination.[1] Direct chlorination at high temperatures without a solvent can lead to a more complex mixture, including 3,4-dichloro-, 3,4,6-trichloro-, 3,4,8-trichloro-, 3,4,6,8-tetrachloro-, and 3,4,6,7,8-pentachloroquinolines.[2]
Q2: How can I favor the formation of monochloroquinolines over dichloroquinolines?
A2: To favor the formation of monochloroquinolines, it is crucial to control the stoichiometry of the chlorinating agent and the reaction time. Using an excess of quinoline relative to the chlorinating agent can help minimize the formation of dichloro- and other polychlorinated byproducts.[1] Additionally, shorter reaction times generally reduce the extent of multiple chlorinations. Monitoring the reaction progress using techniques like TLC or GC-MS is recommended to stop the reaction once the desired monochlorinated product is maximized.
Q3: What is the role of silver sulfate (B86663) in the chlorination of quinoline in sulfuric acid?
A3: In the chlorination of quinoline in concentrated sulfuric acid, silver sulfate acts as a catalyst. In the absence of silver sulfate, the reaction between quinoline and chlorine in 98% sulfuric acid does not proceed.[1] Silver sulfate assists in the generation of the electrophilic chlorinating species, likely the chloronium ion (Cl+), which then attacks the protonated quinoline (quinolinium cation).[1]
Q4: My chlorination reaction is not proceeding or is very slow. What are the possible causes?
A4: Several factors could contribute to a sluggish or stalled reaction:
-
Inadequate Acid Concentration: The chlorination of quinoline in sulfuric acid is highly dependent on the acid concentration. The yield of chlorinated products decreases significantly as the concentration of sulfuric acid is lowered, and in 70% sulfuric acid, the reaction does not occur at all.[1]
-
Absence of a Catalyst: As mentioned, in sulfuric acid-mediated chlorination, a catalyst like silver sulfate is essential for the reaction to proceed.[1]
-
Low Temperature: While temperature control is crucial to prevent runaway reactions and byproduct formation, excessively low temperatures can significantly slow down the reaction rate.
-
Purity of Reagents: Impurities in quinoline, the chlorinating agent, or the solvent can interfere with the reaction. Ensure all reagents are of appropriate purity.
Q5: How can I achieve regioselective chlorination at the C5 position of the quinoline ring?
A5: Achieving high regioselectivity at the C5 position can be accomplished through modern synthetic methods. One effective approach is the use of a directing group at the 8-position, such as an amido group. Iron(III)-catalyzed halogenation of 8-amidoquinolines in water has been shown to afford 5-halogenated products in good to excellent yields.[3] A metal-free protocol using trihaloisocyanuric acid as the halogen source also provides a highly regioselective route to C5-halogenated 8-substituted quinolines.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during quinoline chlorination experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of desired chloroquinoline | - Suboptimal reaction conditions (temperature, time, solvent).- Formation of multiple byproducts.- Incomplete reaction.- Product loss during workup and purification.[5] | - Optimize reaction parameters based on literature for the specific desired isomer.- Employ regioselective methods (e.g., using directing groups) to minimize byproduct formation.[3][4]- Monitor the reaction to ensure completion.- Check for product solubility in the aqueous layer during workup and optimize the purification method.[5] |
| Formation of a large amount of tar or polymeric material | - High reaction temperature leading to decomposition.- Polymerization of quinoline or byproducts under strong acid conditions.- Use of impure starting materials. | - Maintain strict temperature control, potentially using an ice bath for cooling.- Add the chlorinating agent slowly and in portions to control the reaction exotherm.- Ensure the purity of quinoline and other reagents. |
| Difficult separation of chlorinated isomers | - Similar polarities of the resulting isomers. | - Utilize high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (prep-TLC) for separation.- Consider derivatization of the isomer mixture to facilitate separation, followed by removal of the derivatizing group.- Fractional crystallization of salts (e.g., picrates) can sometimes be effective.[1] |
| Uncontrolled, exothermic reaction | - Rapid addition of a highly reactive chlorinating agent.- Insufficient cooling. | - Add the chlorinating agent dropwise or in small portions.- Ensure efficient stirring and adequate cooling throughout the addition.- Dilute the reaction mixture with an appropriate solvent to better dissipate heat. |
Quantitative Data Summary
The following table summarizes the yields of various chloroquinolines obtained under different reaction conditions as described in the literature.
| Chlorination Method | Quinoline Derivative | Product(s) | Yield (%) | Reference |
| Cl2, Ag2SO4 in 98% H2SO4 | Quinoline | 5-Chloroquinoline | 17% | [1] |
| 8-Chloroquinoline | 21% | [1] | ||
| 5,8-Dichloroquinoline | 32% | [1] | ||
| Cl2, Ag2SO4 in 98% H2SO4 | 5-Chloroquinoline | 5,8-Dichloroquinoline | High Yield | [1] |
| Cl2, Ag2SO4 in 98% H2SO4 | 8-Chloroquinoline | 5,8-Dichloroquinoline | High Yield | [1] |
| Cl2 in Chloroform (B151607) with Iodine catalyst | 8-Hydroxyquinoline (B1678124) | 5,7-Dichloro-8-hydroxyquinoline | 94-97% | [6] |
| POCl3 with Iodine catalyst | 7-Chloro-4-oxo-1,2,3,4-tetrahydroquinoline | 4,7-Dichloroquinoline | High Yield | [7] |
Experimental Protocols
Protocol 1: Chlorination of Quinoline in Sulfuric Acid (Modified Derbyshire and Waters Method)[1]
This protocol describes the formation of a mixture of 5-chloro-, 8-chloro-, and 5,8-dichloroquinoline.
Materials:
-
Quinoline (purified)
-
Silver sulfate (analytical grade)
-
Concentrated sulfuric acid (98%)
-
Gaseous chlorine (prepared by oxidizing HCl with KMnO4 and dried by passing through concentrated H2SO4)
-
5% Sodium sulfite (B76179) solution
-
Crushed ice
-
Appropriate organic solvent for extraction (e.g., dichloromethane)
-
Apparatus for gas dispersion (e.g., a gas dispersion tube)
-
Round-bottom flask with vigorous stirring
Procedure:
-
In a round-bottom flask, dissolve quinoline (0.1 mol) and silver sulfate (0.05 mol) in 100 mL of 98% sulfuric acid with vigorous stirring.
-
Cool the mixture in an ice bath to maintain a low temperature.
-
Pass dry chlorine gas through the mixture via a gas dispersion tube for one to two hours. Continue vigorous stirring throughout the addition.
-
After the reaction period, filter the mixture if necessary to remove any solids.
-
Carefully pour the filtrate into a beaker containing a stirred mixture of crushed ice and a 5% sodium sulfite solution to neutralize any unreacted chlorine.
-
Basify the reaction mixture with a suitable base (e.g., concentrated NaOH solution) while cooling in an ice bath.
-
Extract the product mixture with an organic solvent.
-
Dry the organic extracts over an anhydrous salt (e.g., Na2SO4), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified and the isomers separated by fractional distillation under vacuum or by column chromatography.
Protocol 2: Regioselective Synthesis of 5,7-Dichloro-8-hydroxyquinoline[6]
This protocol is designed for the high-yield synthesis of 5,7-dichloro-8-hydroxyquinoline.
Materials:
-
8-Hydroxyquinoline
-
Chloroform
-
Iodine
-
Gaseous chlorine
-
Sodium pyrosulfite
-
Standard laboratory glassware
Procedure:
-
Dissolve 8-hydroxyquinoline in chloroform.
-
Add 0.5-5% by weight of iodine based on the weight of the 8-hydroxyquinoline.
-
Maintain the temperature of the solution between 20-30°C.
-
Introduce approximately 3 moles of chlorine gas per mole of 8-hydroxyquinoline into the solution. An excess of chlorine is required for high yield.
-
After the chlorine addition is complete, stir the solution for about 5 hours at approximately 20°C.
-
Add sodium pyrosulfite to the reaction mixture until it no longer turns potassium iodide starch paper blue, indicating that excess chlorine has been destroyed.
-
Remove the chloroform solvent by distillation while adding water to the reaction mixture.
-
The 5,7-dichloro-8-hydroxyquinoline product will precipitate out of the aqueous solution.
-
Filter the precipitate, wash with water, and dry to obtain the final product.
Visualizations
Caption: Troubleshooting workflow for quinoline chlorination.
Caption: Byproduct formation in sulfuric acid.
References
- 1. pjsir.org [pjsir.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. mdpi.com [mdpi.com]
- 4. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. How To [chem.rochester.edu]
- 6. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]
- 7. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]
identifying common byproducts in 4-Chloro-6,7-dimethoxyquinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-6,7-dimethoxyquinoline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts.
Issue 1: Low yield and formation of black, insoluble impurities during the thermal cyclization of diethyl 2-((3,4-dimethoxyphenyl)amino)maleate.
-
Question: My reaction mixture turns black and I'm getting a low yield of 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate during the Gould-Jacobs thermal cyclization. What is causing this and how can I prevent it?
-
Answer: The high temperatures (>250 °C) required for the thermal cyclization in solvents like diphenyl ether can lead to the formation of tar-like or polymeric byproducts.[1] Incomplete cyclization can also leave behind unreacted starting materials which may degrade under the harsh conditions.
Recommendations:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time. Consider using microwave irradiation as an alternative heating method, which has been shown to improve yields and reduce reaction times in similar quinoline (B57606) syntheses.
-
Alternative Solvents: Explore less viscous and more easily removable high-boiling point solvents.
-
Purification: After cooling, dilute the reaction mixture with a solvent in which the product is insoluble to facilitate its precipitation, leaving the tarry impurities in the solution.
-
Issue 2: Presence of isomeric impurities in 4-hydroxy-6,7-dimethoxyquinoline.
-
Question: I am observing an isomeric impurity in my 4-hydroxy-6,7-dimethoxyquinoline product. What could it be and how can I avoid it?
-
Answer: In syntheses related to the Conrad-Limpach reaction, temperature control is crucial. While the desired 4-hydroxyquinoline (B1666331) is the kinetic product, higher reaction temperatures can favor the formation of the thermodynamically more stable 2-hydroxyquinoline (B72897) isomer.
Recommendations:
-
Temperature Control: Maintain a lower condensation temperature to favor the formation of the 4-hydroxyquinoline.
-
Analytical Monitoring: Use techniques like HPLC or TLC to monitor the reaction progress and the formation of any isomeric byproducts.
-
Issue 3: Incomplete chlorination of 6,7-dimethoxyquinolin-4-ol.
-
Question: My final this compound product is contaminated with the starting material, 6,7-dimethoxyquinolin-4-ol. How can I drive the chlorination to completion?
-
Answer: Incomplete reaction is a common issue in the chlorination of 4-hydroxyquinolines. This can be due to insufficient reagent, suboptimal temperature, or reaction time. The reaction proceeds through phosphorylated intermediates, and inefficient conversion of these intermediates to the final product can occur.[2][3]
Recommendations:
-
Reagent Stoichiometry: Ensure at least one molar equivalent of the chlorinating agent (e.g., POCl₃) is used. In many procedures, POCl₃ is used in excess, acting as both the reagent and the solvent.[4]
-
Temperature and Time: The conversion of phosphorylated intermediates to the chloroquinazoline is typically achieved by heating at 70-90 °C.[2][3] Ensure the reaction is heated for a sufficient duration (e.g., 4-12 hours) and monitor the progress by TLC.
-
Quenching: Carefully quench the reaction mixture in an ice-water/base solution to neutralize excess POCl₃ and precipitate the product.
-
Issue 4: Formation of unexpected byproducts during the nitration of 3,4-dimethoxyacetophenone.
-
Question: I am using a nitration/reduction/cyclization route and suspect the formation of undesired isomers during the nitration of 3,4-dimethoxyacetophenone. How can I ensure the correct regioselectivity?
-
Answer: The nitration of 3,4-dimethoxyacetophenone is a highly exothermic reaction where regioselectivity is critical. The electron-donating methoxy (B1213986) groups direct the incoming nitro group. While the desired product is 2-nitro-4,5-dimethoxyacetophenone, poor temperature control can lead to the formation of other isomers or polysubstituted products.
Recommendations:
-
Strict Temperature Control: Maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent to prevent side reactions.
-
Slow Addition: Add the nitrating agent dropwise with vigorous stirring to ensure efficient heat dissipation.
-
Choice of Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is commonly used. The conditions should be carefully optimized.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two primary synthetic routes are:
-
Gould-Jacobs based synthesis: This involves the reaction of 3,4-dimethoxyaniline (B48930) with a malonic acid derivative (like diethyl ethoxymethylenemalonate) to form an intermediate that is thermally cyclized to 4-hydroxy-6,7-dimethoxyquinoline. This is followed by hydrolysis, decarboxylation, and finally chlorination.[5]
-
Nitration/Reduction/Cyclization route: This pathway starts with 3,4-dimethoxyacetophenone, which undergoes nitration, condensation, reduction of the nitro group, and subsequent cyclization to form 4-hydroxy-6,7-dimethoxyquinoline, followed by chlorination.[6]
Q2: What are the typical byproducts observed in the reduction of 2-nitro-4,5-dimethoxyacetophenone?
A2: During the reduction of aromatic nitro compounds, several byproducts can form depending on the reducing agent and reaction conditions. These include:
-
Hydroxylamines: Formed from incomplete reduction.
-
Nitroso compounds: Also a result of incomplete reduction.
-
Azo and Hydrazo compounds: Can be formed when using certain metal hydrides or under specific conditions.[7] Catalytic hydrogenation or using iron in acidic media are common methods to minimize these byproducts.[7]
Q3: Can you provide a summary of reaction conditions for the key synthetic steps?
A3: The following table summarizes typical reaction conditions for the synthesis of this compound.
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Nitration | 3,4-Dimethoxyacetophenone | 65% HNO₃, 95% H₂SO₄ | 5 - 40 | 3 | 75 |
| Condensation | 2-Nitro-4,5-dimethoxyacetophenone | N,N-Dimethylformamide dimethyl acetal | Reflux | - | - |
| Reduction & Cyclization | 1-(4,5-Dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one | H₂, Raney Ni | - | - | - |
| Chlorination | 4-Hydroxy-6,7-dimethoxyquinoline | POCl₃, Diethylene glycol dimethyl ether | 100 | 6 | 79.2 |
Data compiled from patent CN106008336A.[1]
Experimental Protocols
Protocol 1: Nitration of 3,4-Dimethoxyacetophenone
-
Add 95 wt% sulfuric acid (80 mL) to a 250 mL three-necked flask and cool to 5 °C in an ice-water bath.
-
Add 3,4-dimethoxyacetophenone (18.0g, 0.1 mol) in batches while maintaining the temperature. Stir for 1 hour.
-
At this temperature, add 65 wt% nitric acid (12.5 mL, 0.18 mol).
-
Allow the temperature to rise to 40 °C and react for 3 hours, monitoring by TLC.
-
Slowly pour the reaction mixture into 400 mL of an ice-water mixture with stirring.
-
Stir for 30 minutes, then collect the yellow solid by suction filtration and dry at 50 °C to yield 2-nitro-4,5-dimethoxyacetophenone.
Protocol 2: Chlorination of 4-Hydroxy-6,7-dimethoxyquinoline
-
To a 250 mL flask, add 4-hydroxy-6,7-dimethoxyquinoline (11.7g, 0.057 mol) and 100 mL of diethylene glycol dimethyl ether at 20 °C with stirring.
-
Add phosphorus oxychloride (30.4g, 0.20 mol).
-
Heat the mixture to 100 °C and react for 6 hours, monitoring by TLC.
-
Cool the reaction solution to 20 °C and pour it into 1200 mL of 10% aqueous potassium carbonate solution.
-
Stir for 2 hours until a solid forms.
-
Collect the crude product by suction filtration and dry.
-
Recrystallize the crude product from a 1:1 mixture of ethyl acetate (B1210297) and ethanol (B145695) to obtain pure this compound.
Visualizations
Caption: Synthetic pathways to this compound and common byproduct formation points.
References
- 1. benchchem.com [benchchem.com]
- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. CN106008336A - The preparation method of this compound - Google Patents [patents.google.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
troubleshooting low yield in the synthesis of Cabozantinib intermediate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of the key Cabozantinib intermediate, N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing a significantly low yield in the final amide coupling step. What are the common causes?
A1: Low yields in the amide coupling reaction between 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline and 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid are a frequent issue. The primary causes can be categorized as follows:
-
Reagent Quality and Handling:
-
Degraded Coupling Agents: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are moisture-sensitive. Improper storage can lead to hydrolysis and inactivation.
-
Purity of Starting Materials: Impurities in either the aniline (B41778) or the carboxylic acid starting materials can interfere with the reaction.
-
-
Reaction Conditions:
-
Presence of Water: Anhydrous conditions are crucial. Any moisture can hydrolyze the activated carboxylic acid intermediate, preventing the formation of the desired amide bond.
-
Incorrect Stoichiometry: The molar ratios of the coupling agents (e.g., EDC, DMAP) to the reactants are critical and need to be precise.
-
Suboptimal Temperature: The reaction may require specific temperature control to proceed efficiently without promoting side reactions.
-
-
Side Reactions:
-
N-acylurea Formation: A common side product with carbodiimide (B86325) coupling agents is the formation of an unreactive N-acylurea, which can halt the reaction.
-
Formation of Dimer Impurity: The reaction of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline with itself can lead to dimer impurities.[1]
-
Q2: How can I improve the yield of my amide coupling reaction?
A2: To improve the yield, consider the following optimization strategies:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents.
-
Handle moisture-sensitive reagents under an inert atmosphere (e.g., argon or nitrogen).
-
-
Verify Reagent Quality:
-
Use fresh, high-purity coupling agents and starting materials.
-
Consider purchasing new reagents if there is any doubt about the quality of existing stock.
-
-
Optimize Reaction Parameters:
-
Coupling Agent and Additives: The combination of EDC with an additive like DMAP (4-Dimethylaminopyridine) is commonly used. A catalytic amount of HOBt (Hydroxybenzotriazole) can also be beneficial in suppressing side reactions and improving efficiency.[2][3]
-
Solvent: Dichloromethane (B109758) (DCM) is a common solvent for this reaction. Ensure it is anhydrous.
-
Temperature: Start the reaction at a lower temperature (e.g., 0 °C) and then allow it to warm to room temperature.
-
Order of Addition: A common procedure is to pre-activate the carboxylic acid with EDC and HOBt before adding the aniline.
-
Q3: I see an unexpected impurity in my final product. What could it be?
A3: Several impurities can form during the synthesis. Some common ones include:
-
N-Oxide Impurity: Oxidation of the quinoline (B57606) nitrogen can lead to the formation of an N-oxide.[1]
-
3-Fluoro Impurity: If there is an isomeric impurity in the 4-fluoroaniline (B128567) starting material, a 3-fluoro analog of the final product can be formed.[1]
-
Dimer Impurity: As mentioned, self-reaction of the aniline intermediate can lead to a dimer.[1]
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline and 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid in the crude product.
Q4: What is a reliable method for purifying the 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline intermediate?
A4: A common purification method involves recrystallization. One documented procedure involves dissolving the crude material in a mixture of dichloromethane and methanol, filtering, and then concentrating. The residue is then heated in isopropanol (B130326), cooled, and filtered to yield the purified solid.[4] Another method involves refluxing the crude solid in a mixture of tetrahydrofuran (B95107) (THF) and water, followed by cooling and filtration to obtain the purified product.[5]
Data Presentation
Table 1: Comparison of Reported Yields for Cabozantinib Intermediate Synthesis
| Starting Material 1 | Starting Material 2 | Coupling Agent/Conditions | Solvent | Yield | Reference |
| 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline | 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | EDC.HCl, DMAP | Dichloromethane | ~60% | Based on similar reported syntheses[6] |
| 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline hydrochloride | 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | EDC.HCl, DMAP | Dichloromethane | High | Patent WO2019234761A1 |
| 4-(6,7-dimethoxyquinolin-4-yloxy)aniline | methyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate | Two equivalents of sodium methoxide, azeotropic removal | Toluene (B28343) | 62% | (PDF) New Synthesis of Antitumor Drug Cabozantinib |
Experimental Protocols
Protocol 1: Synthesis of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline
This protocol is adapted from a published procedure.[4]
-
Nitration: Slowly add a solution of 1-(3,4-dimethoxyphenyl)ethanone and acetic acid to nitric acid at 20-25°C and stir for 5 hours.
-
Precipitation: Add pre-cooled water to the mixture and stir for 3 hours. Filter the resulting solid and wash with water.
-
Purification: Add isopropanol to the solid, heat to 60-65°C for 30 minutes, then cool to 25-30°C and stir for 2 hours. Filter the solid, wash with isopropanol, and dry.
-
Further Reaction: Add toluene and DMF.DMA to the solid and heat to 105-110°C for 20 hours. Cool, filter, and wash with toluene.
-
Final Steps: The resulting intermediate is then further processed through reduction of the nitro group to yield the final aniline product. A common method for this reduction is using zinc powder and ammonium (B1175870) chloride in a methanol/THF solvent mixture, followed by heating to reflux.[7]
Protocol 2: Amide Coupling to form N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
This is a general protocol based on common amide coupling procedures.[2][3]
-
Preparation: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (1 equivalent), EDC.HCl (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Activation: Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.
-
Addition of Aniline: Add a solution of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (1 equivalent) and DIPEA (diisopropylethylamine, 2 equivalents) in anhydrous DCM to the reaction mixture dropwise at 0°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Synthetic pathway for the Cabozantinib intermediate.
Caption: Troubleshooting workflow for low yield.
Caption: Simplified mechanism of EDC/DMAP mediated amide coupling.
References
- 1. EP3551612A1 - Process for the preparation of n-(4-(6,7-dimethoxyquinolin-4-yloxy) phenyl)-n'-(4-fluorophenyl)cyclopropane-1, 1-dicarboxamide, (2s)-hydroxybutanedioate and its polymorphs thereof - Google Patents [patents.google.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tdcommons.org [tdcommons.org]
- 5. tdcommons.org [tdcommons.org]
- 6. A New Synthesis of Cabozantinib | Semantic Scholar [semanticscholar.org]
- 7. 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline synthesis - chemicalbook [chemicalbook.com]
Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives
For immediate assistance, please select a topic below:
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
FAQs: Alternative Chlorinating Agents
This section addresses frequently asked questions regarding the use of alternative chlorinating agents to phosphorus oxychloride (POCl3) for the synthesis of chloroquinolines from their corresponding hydroxyquinolines or quinolinones.
Q1: Why should I consider an alternative to phosphorus oxychloride (POCl3)?
While POCl3 is a powerful and widely used chlorinating agent, it has several drawbacks. It is highly corrosive, moisture-sensitive, and can require harsh reaction conditions (high temperatures and long reaction times).[1][2] Workup procedures can also be challenging due to the formation of phosphoric acid byproducts. Alternative reagents may offer milder reaction conditions, easier workup, and different selectivity profiles.
Q2: What are the most common and effective alternatives to POCl3 for quinoline (B57606) chlorination?
The most frequently employed alternatives include:
-
Vilsmeier-Haack Reagent (DMF/POCl3, DMF/SOCl2, or DMF/Oxalyl Chloride): This is a versatile reagent, often prepared in situ, that can be used for both chlorination and formylation.[1][3][4] It is particularly effective for the synthesis of 2-chloro-3-formylquinolines from acetanilides.[1][4]
-
Thionyl Chloride (SOCl2): Often used with a catalytic amount of DMF, SOCl2 is a strong chlorinating agent that can be more reactive than POCl3, sometimes allowing for lower reaction temperatures.[5]
-
Oxalyl Chloride ((COCl)2): Similar to thionyl chloride, oxalyl chloride is a powerful chlorinating agent, often used with catalytic DMF. It is known for producing gaseous byproducts, which can simplify purification.[6][7]
-
Sulfuryl Chloride (SO2Cl2): This reagent can be used for chlorination, although its application in quinoline synthesis is less common and may lead to different reactivity patterns, including ring chlorination under certain conditions.[8][9]
Q3: How do I choose the right alternative chlorinating agent for my specific quinoline derivative?
The choice of chlorinating agent depends on several factors, including the substitution pattern of your quinoline, the desired product, and the available laboratory equipment. The following decision tree provides a general guideline for selecting an appropriate reagent.
Troubleshooting Guides
Vilsmeier-Haack Reaction
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture in reagents (especially DMF).[1] 2. Starting material is not sufficiently activated (electron-withdrawing groups). 3. Incomplete reaction. 4. Product is soluble in the aqueous phase after workup. | 1. Ensure all reagents and solvents are anhydrous. Use freshly distilled POCl3 and dry DMF. 2. For less reactive substrates, consider harsher conditions (higher temperature, longer reaction time) or alternative methods. 3. Monitor the reaction progress by TLC.[1] 4. Ensure complete basification of the reaction mixture after quenching to precipitate the quinoline product.[10] |
| Formation of a Dark Tar-like Substance | 1. Reaction temperature is too high. 2. Prolonged reaction time. | 1. Carefully control the reaction temperature. 2. Monitor the reaction by TLC and stop it once the starting material is consumed. |
| Product is Difficult to Purify | 1. Formation of byproducts due to side reactions. 2. Residual phosphoric acid derivatives. | 1. Optimize reaction conditions to minimize side reactions. 2. During workup, wash the crude product thoroughly with water and a mild base (e.g., sodium bicarbonate solution). Recrystallization or column chromatography may be necessary.[1] |
| Unexpected Formylation of the Quinoline Ring | The Vilsmeier reagent is a formylating agent.[11] | This is an inherent reactivity of the Vilsmeier reagent. If formylation is not desired, choose a different chlorinating agent like SOCl2 or (COCl)2. |
Thionyl Chloride (SOCl2)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction is too vigorous or uncontrollable | Thionyl chloride is highly reactive. | Add the thionyl chloride dropwise to the cooled solution of the hydroxyquinoline. Use a solvent to moderate the reaction. |
| Low Yield | 1. Incomplete reaction. 2. Degradation of starting material or product under acidic conditions. | 1. Consider adding a catalytic amount of DMF to accelerate the reaction.[5] 2. Use an inert solvent and control the reaction temperature. A non-polar solvent might be preferable. |
| Formation of Dark-colored Byproducts | Decomposition of the reagent or reaction mixture at high temperatures. | Maintain a lower reaction temperature and monitor the reaction closely. |
Oxalyl Chloride ((COCl)2)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction does not go to completion | Insufficient reactivity. | Add a catalytic amount of DMF.[12] The reaction of oxalyl chloride with DMF forms a Vilsmeier-type reagent in situ, which is a more potent chlorinating agent.[7] |
| Safety Concerns | Oxalyl chloride and its byproducts (CO, HCl) are toxic and corrosive.[12] | Conduct the reaction in a well-ventilated fume hood. Use appropriate personal protective equipment. |
| Formation of an insoluble precipitate during the reaction | The hydrochloride salt of the quinoline may precipitate. | Use a solvent in which the salt has some solubility, or add a co-solvent. |
Data Center: Comparative Performance of Chlorinating Agents
The following table summarizes typical reaction conditions and yields for the chlorination of various quinoline precursors using different reagents. Please note that yields are highly dependent on the specific substrate and reaction conditions.
| Substrate | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| m-Methoxyacetanilide | POCl3/DMF | Neat | 90 | - | 89 | (Srivastava et al.) |
| Acetanilide (B955) | POCl3/DMF | Neat | 80-90 | 4 | 60-80 | [4] |
| 4-Hydroxyquinaldine | POCl3/DMF | Neat | 100 | 15 | Good | [13] |
| 4-Hydroxy-2-quinolone | Thionyl Chloride | Dioxane | Reflux | - | - | (Aly et al.) |
| Carboxylic Acid | Oxalyl Chloride/cat. DMF | DCM | rt | 1.5 | >90 (acid chloride) | [3] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for the chlorination of a hydroxyquinoline.
Protocol 1: Synthesis of 2-Chloro-3-formylquinoline using Vilsmeier-Haack Reagent
This protocol is adapted from the work of Srivastava et al. and other similar procedures.[1][4]
Materials:
-
Substituted acetanilide
-
Phosphorus oxychloride (POCl3), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Crushed ice
-
Sodium bicarbonate solution or dilute sodium hydroxide (B78521) solution
-
Ethyl acetate (B1210297) (for extraction and recrystallization)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF (3 equivalents) to 0-5 °C in an ice bath.
-
Slowly add POCl3 (12 equivalents) dropwise to the cooled DMF while stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, stir the mixture for 30 minutes at room temperature to ensure the formation of the Vilsmeier reagent.
-
Add the substituted acetanilide (1 equivalent) portion-wise to the Vilsmeier reagent.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the product precipitates.
-
Filter the solid precipitate, wash it thoroughly with water, and dry it under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate.
Protocol 2: Chlorination of a Hydroxyquinoline using Thionyl Chloride and Catalytic DMF
Materials:
-
Hydroxyquinoline or quinolinone
-
Thionyl chloride (SOCl2)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or toluene)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend or dissolve the hydroxyquinoline (1 equivalent) in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of anhydrous DMF (e.g., 0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the stirred mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux if necessary. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Practical and simple synthesis of substituted quinolines by an HCl-DMSO system on a large scale: remarkable effect of the chloride ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Oxalyl Chloride [commonorganicchemistry.com]
- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]
Technical Support Center: Optimizing Aniline Coupling with 4-Chloro-6,7-dimethoxyquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-anilino-6,7-dimethoxyquinoline derivatives. The following sections detail experimental protocols, address common issues, and offer optimization strategies for the coupling of aniline (B41778) with 4-chloro-6,7-dimethoxyquinoline via both traditional nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed Buchwald-Hartwig amination.
Troubleshooting Guides
Low or No Product Yield
Issue: The coupling reaction between this compound and aniline results in low to no yield of the desired 4-anilino-6,7-dimethoxyquinoline product.
Possible Causes and Solutions:
| Method | Possible Cause | Recommended Action |
| SNAr | Insufficient reaction temperature: The nucleophilic attack may be too slow at lower temperatures. | Ensure the reaction is heated to reflux in a suitable high-boiling solvent like isopropanol (B130326) or n-butanol. |
| Poor solvent choice: The solvent may not be appropriate for the reaction. | Isopropanol is a commonly used solvent for this reaction.[1] Consider screening other polar, high-boiling solvents. | |
| Buchwald-Hartwig | Catalyst deactivation: The palladium catalyst can be sensitive to air and moisture, leading to the formation of inactive palladium black. | Ensure all reagents and solvents are anhydrous and degassed. The reaction should be set up under an inert atmosphere (e.g., argon or nitrogen). Consider using a more robust pre-catalyst. |
| Inappropriate ligand selection: The ligand is crucial for an efficient catalytic cycle. For electron-rich heteroaryl chlorides, a bulky, electron-rich phosphine (B1218219) ligand is often required. | Screen a panel of ligands. Good starting points include XPhos, RuPhos, or BrettPhos. For some quinoline (B57606) systems, BINAP has also been shown to be effective.[2] | |
| Incorrect base: The choice of base is critical and can influence the outcome of the reaction. | For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[3] If base-sensitive functional groups are present, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be screened, though this may require higher reaction temperatures. | |
| Low reaction temperature: The oxidative addition of the aryl chloride to the palladium center can be slow, especially for chlorides. | Gradually increase the reaction temperature, typically in the range of 80-120 °C. |
Formation of Side Products
Issue: The reaction produces significant amounts of unintended side products, complicating purification and reducing the yield of the desired product.
Possible Side Products and Mitigation Strategies:
| Method | Side Product | Mitigation Strategy |
| Buchwald-Hartwig | Hydrodehalogenation: The chloro-group is replaced by a hydrogen atom, resulting in the formation of 6,7-dimethoxyquinoline. This is a common side reaction, particularly with primary amines. | The choice of ligand is critical. Bulky, electron-rich phosphine ligands can favor the desired reductive elimination over β-hydride elimination, which leads to hydrodehalogenation.[4] Lowering the reaction temperature and shortening the reaction time may also help. |
| Homocoupling of aniline: This can occur under certain conditions, leading to the formation of diphenylamine. | This is less common in Buchwald-Hartwig amination but can be influenced by the catalyst system. Screening different ligands and palladium precursors can help to minimize this side reaction. |
Frequently Asked Questions (FAQs)
Q1: Which method is better for coupling aniline with this compound: SNAr or Buchwald-Hartwig amination?
A1: Both methods can be effective, and the choice depends on the specific requirements of your synthesis.
-
Nucleophilic Aromatic Substitution (SNAr): This is a simpler, catalyst-free method that can be successful for this substrate due to the activated nature of the 4-position on the quinoline ring.[1] It is a good first approach to try due to its lower cost and simpler setup.
-
Buchwald-Hartwig Amination: This palladium-catalyzed method is generally more versatile and can provide higher yields, especially for less reactive anilines or when milder reaction conditions are required.[5] It offers more parameters for optimization (catalyst, ligand, base, solvent) to overcome potential reactivity issues.
Q2: I am performing a Buchwald-Hartwig reaction. What is a good starting point for my catalyst system?
A2: A robust starting point for the Buchwald-Hartwig amination of a heteroaryl chloride like this compound would be:
-
Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or a pre-formed palladium-ligand complex (precatalyst).
-
Ligand: A bulky, electron-rich biarylphosphine ligand such as XPhos or RuPhos.[6]
-
Base: Sodium tert-butoxide (NaOtBu).
-
Solvent: Anhydrous, degassed toluene (B28343) or dioxane.
Q3: The electron-donating methoxy (B1213986) groups on the quinoline ring seem to be deactivating. How does this affect the Buchwald-Hartwig reaction?
A3: Electron-donating groups on the aryl halide can indeed make the oxidative addition step of the catalytic cycle more challenging. To overcome this, it is often necessary to use a more electron-rich and sterically hindered ligand to promote the formation of the active catalytic species and facilitate the oxidative addition. Higher reaction temperatures may also be required.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting materials and the formation of the product. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can provide more quantitative information on the reaction progress.
Q5: My purified product still contains residual palladium. How can I remove it?
A5: Residual palladium can often be removed by treating the product solution with a scavenger resin or by performing an additional purification step such as recrystallization or column chromatography with a suitable adsorbent.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from a literature procedure for the synthesis of 6,7-dimethoxy-4-anilinoquinolines.[1]
Materials:
-
This compound
-
Aniline
-
Isopropanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and aniline (1.2 eq).
-
Add isopropanol as the solvent.
-
Heat the reaction mixture to reflux and stir for 5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination (General Starting Point)
This protocol is a general starting point based on common practices for the amination of heteroaryl chlorides. Optimization of the ligand, base, and temperature may be necessary.
Materials:
-
This compound
-
Aniline
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer with heating plate
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and NaOtBu (1.4 eq).
-
Add anhydrous, degassed toluene to the Schlenk tube.
-
Add this compound (1.0 eq) and aniline (1.2 eq) to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for Aniline Coupling
| Parameter | SNAr | Buchwald-Hartwig (Starting Point) |
| Catalyst | None | Pd₂(dba)₃ (or other Pd source) |
| Ligand | None | XPhos (or other phosphine ligand) |
| Base | None (or mild base if aniline salt is used) | NaOtBu (or other strong, non-nucleophilic base) |
| Solvent | Isopropanol | Toluene or Dioxane (anhydrous, degassed) |
| Temperature | Reflux | 80 - 120 °C |
| Atmosphere | Air | Inert (Argon or Nitrogen) |
| Typical Yields | Moderate to Good | Good to Excellent (with optimization) |
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.
References
- 1. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 6,7-dimethoxy-quinoline-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 6,7-dimethoxy-quinoline-4-ol, particularly in removing unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of 6,7-dimethoxy-quinoline-4-ol?
The most common impurities are typically unreacted starting materials from the Gould-Jacobs reaction, which is a primary synthetic route. These include 3,4-dimethoxyaniline (B48930) and diethyl ethoxymethylenemalonate. Side-products from incomplete cyclization or other side reactions may also be present.
Q2: I have a persistent solid impurity in my 6,7-dimethoxy-quinoline-4-ol product. How can I remove it?
A persistent solid impurity can often be addressed by recrystallization. The key is to find a solvent system where your product and the impurity have different solubilities at high and low temperatures. A mixture of ethanol (B145695) and ethyl acetate (B1210297) has been shown to be effective for recrystallizing similar quinoline (B57606) derivatives.
Q3: My product appears oily and isn't crystallizing. What should I do?
An oily product can be frustrating, but several techniques can be employed. First, ensure all solvent from the reaction workup has been removed under high vacuum. If it remains oily, column chromatography is an excellent next step to purify the compound, which may then solidify upon removal of the chromatography solvent. If the purified product is still an oil, attempting to form a salt, such as a hydrochloride salt, can often induce crystallization.
Q4: How can I effectively remove the unreacted 3,4-dimethoxyaniline from my product?
Liquid-liquid extraction is a powerful technique for this separation. Since 3,4-dimethoxyaniline is a basic compound, it can be protonated in an acidic aqueous solution and extracted from an organic layer containing your product. A dilute solution of hydrochloric acid (e.g., 1M HCl) is typically used for this purpose.
Troubleshooting Guides
Issue 1: Poor Separation of Product and Starting Material on TLC
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the mobile phase is not optimal for separating the product from the starting materials. |
| Troubleshooting Steps: 1. Systematically vary the ratio of your non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate). 2. Try a different solvent system altogether. For instance, if a hexane/ethyl acetate system is failing, consider a dichloromethane/methanol (B129727) system. 3. For highly polar compounds, adding a small amount of a more polar solvent like methanol to your eluent can significantly improve separation. | |
| Co-elution of Spots | The product and starting material have very similar polarities under the tested conditions. |
| Troubleshooting Steps: 1. Experiment with a wider range of solvent systems, including those with different solvent properties (e.g., aprotic vs. protic). 2. Consider a two-dimensional TLC, where the plate is run in one solvent system, dried, and then run again in a second solvent system at a 90-degree angle. |
Issue 2: Low Recovery After Column Chromatography
| Possible Cause | Suggested Solution |
| Product is too strongly adsorbed to the silica (B1680970) gel. | The eluent is not polar enough to effectively move the product down the column. |
| Troubleshooting Steps: 1. Gradually increase the polarity of your eluent during the chromatography (gradient elution). 2. If the product is still not eluting, a flush with a highly polar solvent system (e.g., 10-20% methanol in dichloromethane) may be necessary. | |
| Product is very polar and streaking on the column. | The product is interacting too strongly with the acidic silica gel. |
| Troubleshooting Steps: 1. Deactivate the silica gel by preparing a slurry with your initial eluent containing a small amount of triethylamine (B128534) (1-2%). 2. Consider using a different stationary phase, such as alumina. | |
| Sample was not loaded properly. | A diffuse initial band of the sample leads to poor separation and broad peaks. |
| Troubleshooting Steps: 1. Dissolve the crude product in a minimal amount of the initial eluent or a more volatile solvent before loading. 2. For compounds that are not very soluble in the eluent, use a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel before being added to the column. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a starting point and may require optimization based on the specific impurities present.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent or solvent mixture. A 1:1 mixture of ethanol and ethyl acetate is a good starting point. The ideal solvent will dissolve the product when hot but lead to crystal formation upon cooling.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture gently on a hot plate while stirring until the solid completely dissolves. Add more hot solvent dropwise if necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. For better crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
This protocol is a general guideline and the solvent system should be optimized using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for the product in the chosen eluent.
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity, ensuring there are no air bubbles.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent.
-
Carefully add the sample to the top of the column.
-
Alternatively, use the dry loading method described in the troubleshooting guide.
-
-
Elution:
-
Begin eluting with your chosen solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and monitor the separation using TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified 6,7-dimethoxy-quinoline-4-ol.
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Solubility |
| 6,7-dimethoxy-quinoline-4-ol | C₁₁H₁₁NO₃ | 205.21 | 227-231 | White to off-white solid | Soluble in polar organic solvents |
| 3,4-dimethoxyaniline | C₈H₁₁NO₂ | 153.18 | 85-89 | Light brown crystalline powder | Slightly soluble in water; soluble in ethanol, ether |
Visualizations
Caption: General workflow for the purification of 6,7-dimethoxy-quinoline-4-ol.
Caption: Key reactants in the Gould-Jacobs synthesis of 6,7-dimethoxy-quinoline-4-ol.
Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline
Welcome to the technical support center for the chlorination of 4-hydroxy-6,7-dimethoxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding this critical synthetic step.
Troubleshooting Guide
This guide addresses common issues encountered during the chlorination of 4-hydroxy-6,7-dimethoxyquinoline to synthesize 4-chloro-6,7-dimethoxyquinoline, a key intermediate in the preparation of several pharmaceuticals.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient heating, short reaction time, or inadequate amount of chlorinating agent. 2. Decomposition of starting material or product: Prolonged exposure to high temperatures or harsh acidic conditions. 3. Moisture in the reaction: Phosphorus oxychloride (POCl₃) and other chlorinating agents are sensitive to moisture and will decompose, reducing their effectiveness. 4. Poor quality of reagents: Degradation of the chlorinating agent or impurities in the starting material. | 1. Optimize reaction conditions: Ensure the reaction is heated to the appropriate temperature (typically 90-120°C) for a sufficient duration (4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider a modest increase in the molar equivalents of the chlorinating agent. 2. Control reaction time and temperature: Avoid unnecessarily long reaction times or excessive temperatures. 3. Ensure anhydrous conditions: Use freshly distilled phosphorus oxychloride and ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Use high-purity reagents: Use freshly opened or properly stored chlorinating agents. Verify the purity of the 4-hydroxy-6,7-dimethoxyquinoline starting material. |
| Formation of Dark-Colored Impurities | 1. Side reactions: The electron-rich nature of the quinoline (B57606) ring, enhanced by the methoxy (B1213986) groups, can make it susceptible to side reactions, especially at high temperatures. This can lead to the formation of polymeric or tar-like substances. 2. Reaction with residual starting materials from previous steps: Impurities from the synthesis of 4-hydroxy-6,7-dimethoxyquinoline may react with the chlorinating agent. | 1. Control temperature: Maintain the reaction temperature within the recommended range. A gradual increase in temperature might be beneficial. 2. Purify the starting material: Ensure the 4-hydroxy-6,7-dimethoxyquinoline is of high purity before proceeding with the chlorination step. |
| Difficult Purification | 1. Co-precipitation of product and byproducts: Similar solubility profiles of the desired product and impurities can make separation by recrystallization challenging. 2. Hydrolysis of the product during workup: The 4-chloro group is susceptible to hydrolysis back to the 4-hydroxy group, especially in the presence of water and at non-neutral pH. | 1. Optimize recrystallization: Experiment with different solvent systems for recrystallization. A mixture of ethanol (B145695) and ethyl acetate (B1210297) (e.g., in a 1:1 volume ratio) has been reported to be effective.[1] Column chromatography over silica (B1680970) gel may be necessary for high purity. 2. Careful workup: When quenching the reaction with water or a basic solution, do so at a low temperature (e.g., by pouring the reaction mixture onto crushed ice). Neutralize the solution carefully and extract the product promptly. |
| Product is an Insoluble Mass | 1. Precipitation of the hydrochloride salt: If the workup is performed under acidic conditions, the product may precipitate as its hydrochloride salt. 2. Formation of insoluble polymers. | 1. Neutralize the solution: Adjust the pH of the aqueous solution to be neutral or slightly basic to ensure the product is in its free base form. 2. Optimize reaction conditions: Re-evaluate the reaction temperature and time to minimize polymer formation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common chlorinating agent for this reaction?
A1: Phosphorus oxychloride (POCl₃) is the most frequently used and preferred chlorinating agent for converting 4-hydroxy-6,7-dimethoxyquinoline to this compound.[1] Other reagents such as phosphorus trichloride (B1173362) (PCl₃), phosphorus pentachloride (PCl₅), and thionyl chloride (SOCl₂) can also be used.[1]
Q2: What is the mechanism of chlorination with phosphorus oxychloride?
A2: The chlorination of a 4-hydroxyquinoline (B1666331) with POCl₃ is believed to proceed through a mechanism similar to a Vilsmeier-Haack reaction. The hydroxyl group of the quinoline attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphate (B84403) ester intermediate. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the 4-chloroquinoline (B167314) product.
Q3: What are the typical reaction conditions?
A3: The reaction is typically carried out by heating 4-hydroxy-6,7-dimethoxyquinoline in excess phosphorus oxychloride, which can serve as both the reagent and the solvent.[1] Alternatively, a high-boiling inert solvent such as diethylene glycol dimethyl ether, ethylene (B1197577) glycol dimethyl ether, or toluene (B28343) can be used.[1] The reaction temperature is generally maintained between 90°C and 120°C for 4 to 12 hours.[1]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable developing solvent system is a mixture of dichloromethane (B109758) and petroleum ether (e.g., 1:8 v/v).[1] The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q5: What is the recommended workup procedure?
A5: After the reaction is complete, the excess phosphorus oxychloride is typically removed under reduced pressure. The reaction mixture is then carefully quenched by pouring it into a mixture of ice and water or a cold aqueous solution of a base like potassium carbonate.[1] This should be done slowly and with vigorous stirring to control the exothermic reaction. The precipitated crude product is then collected by filtration, washed with water, and dried.
Q6: How can I purify the final product?
A6: The crude this compound is commonly purified by recrystallization. A mixture of ethanol and ethyl acetate in a 1:1 volume ratio has been shown to be an effective solvent system for this purpose.[1]
Data Presentation
Table 1: Summary of Reaction Conditions for Chlorination of 4-hydroxy-6,7-dimethoxyquinoline
| Parameter | Condition 1 | Condition 2 |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Phosphorus Oxychloride (POCl₃) |
| Solvent | Diethylene glycol dimethyl ether | None (POCl₃ as solvent) |
| Molar Ratio (Substrate:POCl₃) | 1 : 3.5 | 1 : 22.6 (g/mL ratio of 1:10.3) |
| Reaction Temperature | 100°C | 100°C |
| Reaction Time | 6 hours | 6 hours |
| Yield | 79.2%[1] | Not specified, but part of a high-yield overall process.[1] |
Experimental Protocols
Protocol 1: Chlorination using POCl₃ in Diethylene Glycol Dimethyl Ether
-
To a 250 mL flask, add 4-hydroxy-6,7-dimethoxyquinoline (11.7 g, 0.057 mol) and diethylene glycol dimethyl ether (100 mL) at room temperature (20°C).[1]
-
Stir the mixture and add phosphorus oxychloride (30.4 g, 0.20 mol).[1]
-
Heat the reaction mixture to 100°C and maintain for 6 hours.[1]
-
Monitor the reaction progress by TLC (developing solvent: dichloromethane:petroleum ether = 1:8).[1]
-
After completion, cool the reaction mixture to 20°C.[1]
-
Carefully pour the cooled reaction mixture into 1200 mL of a 10% aqueous potassium carbonate solution with stirring.[1]
-
Stir the resulting mixture for 2 hours, during which a solid precipitate will form.[1]
-
Collect the solid by suction filtration and dry it to obtain the crude product.[1]
-
Purify the crude product by recrystallization from a 1:1 mixture of ethyl acetate and ethanol (120 mL) to yield 10.1 g (79.2%) of gray solid this compound.[1]
Protocol 2: Chlorination using POCl₃ as both Reagent and Solvent
-
In a 250 mL flask, add 4-hydroxy-6,7-dimethoxyquinoline (11.7 g, 0.057 mol).[1]
-
At 20°C, add phosphorus oxychloride (120 mL, 1.288 mol).[1]
-
Heat the reaction mixture to 100°C and maintain for 6 hours.[1]
-
Monitor the reaction by TLC.[1]
-
Once the reaction is complete, cool the mixture to 20°C.[1]
-
Concentrate the reaction mixture under reduced pressure to remove excess POCl₃.[1]
-
The subsequent workup would involve careful quenching with ice water and neutralization, followed by extraction and purification as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the chlorination of 4-hydroxy-6,7-dimethoxyquinoline.
References
Navigating Quinoline Synthesis: A Technical Support Center for Researchers
Welcome to the technical support center for quinoline (B57606) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the formation of tar and other polymeric byproducts during quinoline synthesis.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is "tar" in the context of quinoline synthesis, and what are its primary causes?
A: Tar refers to a complex mixture of dark, viscous, and often intractable polymeric byproducts formed during the synthesis of quinolines. The primary causes of tar formation are uncontrolled side reactions, which are often exacerbated by harsh reaction conditions such as high temperatures and the use of strong acids or bases.[1] In many classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, the polymerization of reactive intermediates like acrolein is a major contributor to tar formation.[1]
Skraup Synthesis
Q1: My Skraup synthesis is highly exothermic and produces a significant amount of black tar. How can I control the reaction and minimize tar formation?
A: The Skraup synthesis is notoriously vigorous and exothermic, which directly contributes to tar formation.[2] To moderate the reaction and reduce tarring, consider the following strategies:
-
Use of a Moderator: The addition of a moderating agent is crucial for controlling the reaction rate. Ferrous sulfate (B86663) (FeSO₄) is widely used for this purpose as it is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly over a longer period.[2] Boric acid can also be employed to achieve a smoother reaction.[2]
-
Temperature Control: Avoid localized overheating by ensuring efficient and constant stirring throughout the reaction. Gradual heating and careful, portion-wise addition of sulfuric acid are also critical for managing the exotherm.[1]
-
Reagent Purity: Ensure that the glycerol (B35011) used is anhydrous, as the presence of water can negatively impact the dehydration step to acrolein and lead to lower yields.[1]
-
Milder Oxidizing Agents: Instead of nitrobenzene, consider using a milder oxidizing agent like arsenic acid, which can result in a less violent reaction.[3]
Q2: How does the choice of substituents on the aniline (B41778) starting material affect tar formation and yield in the Skraup synthesis?
A: The electronic nature of the substituents on the aniline ring plays a significant role. Electron-donating groups (e.g., -CH₃, -OCH₃) can increase the reactivity of the aromatic ring, facilitating the desired cyclization and potentially leading to higher yields. Conversely, electron-withdrawing groups (e.g., -NO₂) deactivate the ring, making the cyclization step more difficult and often resulting in lower yields and increased tar formation.[2] For instance, the synthesis of 8-nitroquinoline (B147351) from o-nitroaniline has been reported with a yield as low as 17%, whereas using o-bromoaniline can achieve yields around 75%.[2]
Doebner-von Miller Synthesis
Q1: I'm observing significant polymer formation in my Doebner-von Miller reaction. What is the cause, and how can it be prevented?
A: A common issue in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds used as reactants.[1] To minimize this side reaction, the following approaches can be effective:
-
Biphasic Solvent System: Employing a biphasic reaction medium can sequester the α,β-unsaturated carbonyl compound in an organic phase, reducing its concentration in the acidic aqueous phase where polymerization is most likely to occur. This can significantly improve the yield of the desired quinoline.[1]
-
Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly and in portions to the reaction mixture can help to maintain a low concentration of this reactant, thereby favoring the reaction with the aniline over self-polymerization.
-
Milder Acid Catalysts: While strong Brønsted acids are traditionally used, exploring milder Lewis acids may reduce the propensity for polymerization.
Combes Synthesis
Q1: My Combes synthesis is giving low yields and some tarry byproducts. How can I optimize this reaction?
A: The Combes synthesis, which involves the acid-catalyzed condensation of an aniline with a β-diketone, is generally less prone to excessive tarring than the Skraup reaction.[4] However, optimizing the conditions is key to achieving high yields and minimizing byproducts.
-
Choice of Acid Catalyst: While concentrated sulfuric acid is commonly used, other catalysts like polyphosphoric acid (PPA) or a mixture of PPA and an alcohol (polyphosphoric ester, PPE) can be more effective as dehydrating agents and lead to cleaner reactions.[4]
-
Temperature Control: As with other quinoline syntheses, maintaining the optimal reaction temperature is crucial to drive the cyclization while avoiding degradation and side reactions.
-
Regioselectivity with Unsymmetrical Diketones: When using an unsymmetrical β-diketone, the formation of regioisomers can be a challenge. The steric bulk of the substituents on the diketone and the electronic properties of the aniline can influence the regioselectivity.[4]
Friedländer Synthesis
Q1: What are the primary causes of tar formation in the Friedländer synthesis, and how can they be addressed?
A: In the Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, tar formation can arise from self-condensation (aldol condensation) of the ketone reactant, especially under basic conditions.[1] To mitigate this:
-
Catalyst Selection: Switching from a base catalyst to an acid catalyst can minimize the self-condensation of the ketone. A wide range of acid catalysts, including Lewis acids like indium(III) triflate (In(OTf)₃), have been shown to be highly effective.[1]
-
Slow Addition of Ketone: Slowly adding the ketone to the reaction mixture keeps its concentration low and favors the reaction with the 2-aminoaryl carbonyl compound over self-condensation.
-
Milder Reaction Conditions: Modern protocols often utilize milder catalysts that allow the reaction to proceed at lower temperatures, reducing the likelihood of side reactions and tar formation.
Data Presentation
Table 1: Comparison of Classical Quinoline Synthesis Methods and Associated Yields
| Synthesis Method | Key Reactants | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Skraup | Aniline, Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | 145 - 170 | 6 | ~14-47 |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid (e.g., HCl, H₂SO₄) | 100 - 140 | 3 - 12 | 42 - 89 |
| Combes | Aniline, β-Diketone | Acid (e.g., H₂SO₄, PPA) | 100 - 150 | 1 - 4 | Varies |
| Friedländer | o-Aminobenzaldehyde/ketone, Carbonyl compound | Acid or Base | 150 - 220 | 3 - 6 | 77 - 95 |
Table 2: Effect of Catalyst on the Yield of a Friedländer Synthesis
Reaction: 2-aminoacetophenone (B1585202) with ethyl acetoacetate.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-TsOH | Water | Reflux | 2.5 - 3.5 | 60 - 94 |
| Neodymium(III) Nitrate | Acetonitrile | Reflux | 0.5 - 2 | High |
| Fe₃O₄@Urea/HITh-SO₃H MNPs | Ethanol | 60 | 2 | 68 - 96 |
Experimental Protocols
Protocol 1: Modified Skraup Synthesis with Ferrous Sulfate Moderator
This protocol is adapted from a procedure in Organic Syntheses and incorporates ferrous sulfate to control the reaction's vigor.[2]
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous Sulfate (FeSO₄·7H₂O)
-
Sodium Hydroxide (B78521) solution (for workup)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, glycerol, and ferrous sulfate.
-
Slowly and with vigorous stirring, add concentrated sulfuric acid. The temperature will rise.
-
Once the addition is complete and the initial exotherm has subsided, add nitrobenzene.
-
Heat the mixture to 130-150°C and maintain this temperature for several hours.
-
After the reaction is complete, allow the mixture to cool.
-
Carefully dilute the reaction mixture with water and then neutralize with a sodium hydroxide solution while cooling in an ice bath.
-
The crude quinoline can be purified by steam distillation.
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid
-
Acetaldehyde
-
Zinc Chloride (ZnCl₂)
-
Calcium Hydroxide (slaked lime) for workup
Procedure:
-
Prepare aniline hydrochloride by reacting aniline with concentrated hydrochloric acid.
-
To the well-stirred aniline hydrochloride solution, slowly add acetaldehyde.
-
After the addition is complete, add zinc chloride as a catalyst.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, make the reaction mixture basic with slaked lime to liberate the free base.
-
Perform steam distillation to isolate the crude 2-methylquinoline.
Protocol 3: Combes Synthesis of a 2,4-Disubstituted Quinoline
Materials:
-
Aniline
-
β-Diketone (e.g., acetylacetone)
-
Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)
Procedure:
-
In a round-bottom flask, mix the aniline and the β-diketone.
-
Slowly and with cooling, add the acid catalyst (e.g., concentrated sulfuric acid).
-
Heat the mixture, typically to around 100-150°C, for 1-4 hours. The reaction progress can be monitored by TLC.
-
After cooling, pour the reaction mixture onto ice and neutralize with a base (e.g., ammonium (B1175870) hydroxide).
-
The precipitated crude product can be collected by filtration and purified by recrystallization.
Mandatory Visualizations
Caption: Troubleshooting workflow for tar formation in the Skraup synthesis.
Caption: General troubleshooting workflow for common quinoline syntheses.
References
Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the safe and effective quenching of excess phosphorus oxychloride (POCl₃) in post-reaction workups. Adherence to these guidelines is critical to mitigate the risks associated with the high reactivity of this reagent.
Troubleshooting Guide
This section addresses specific issues that may arise during the quenching of excess phosphorus oxychloride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Delayed and Uncontrolled Exotherm (Runaway Reaction) | 1. Quenching at low temperatures (e.g., 0-5°C): POCl₃ hydrolysis is sluggish at low temperatures, leading to an accumulation of unreacted reagent. The reaction can then accelerate uncontrollably as the mixture warms up. 2. Incomplete hydrolysis: Metastable intermediates, such as phosphorodichloridic acid (Cl₂P(O)OH), can form and persist in the reaction mixture, leading to a delayed release of heat. | 1. Maintain a controlled, slightly elevated temperature: Quench the reaction by adding the reaction mixture to the quenching solution at a controlled temperature range, for example, 35-40°C, to ensure immediate and controlled hydrolysis. 2. Use a "reverse quench": Always add the POCl₃-containing reaction mixture slowly to the quenching solution with vigorous stirring. Never add the quenching solution to the reaction mixture. 3. Ensure sufficient aging: Allow the quenched mixture to stir for an adequate period to ensure complete hydrolysis of all reactive phosphorus species. Monitoring by ³¹P NMR can confirm the disappearance of POCl₃ and its reactive intermediates. |
| Product Decomposition or Reversion to Starting Material | 1. Product instability in basic conditions: The use of strong aqueous bases (e.g., NaOH, NaHCO₃) for neutralization can lead to the hydrolysis of sensitive functional groups on the desired product. For example, chloroquinazolines can revert to quinazolin-4-ones.[1][2][3] | 1. Use a milder quenching/neutralization agent: Consider using a buffered solution, such as aqueous sodium acetate (B1210297), to control the pH. 2. Careful pH adjustment: If a base is necessary, add it slowly while monitoring the pH and maintaining a low temperature to minimize product degradation. 3. Alternative workup: If the product is highly base-sensitive, consider a non-aqueous workup or extraction into an organic solvent before neutralization. |
| Formation of Insoluble Material or Thick Slurry | 1. Precipitation of the product or reaction intermediates: The product or its intermediates may be insoluble in the aqueous quench mixture. 2. Formation of inorganic salts: Neutralization of the acidic byproducts (phosphoric acid and HCl) with a base will generate inorganic salts that may have limited solubility. | 1. Adjust the pH: The solubility of the product may be pH-dependent. Adjusting the pH after the initial quench may help to dissolve the precipitate. 2. Add a co-solvent: The addition of a suitable organic solvent may help to dissolve the product and facilitate extraction. 3. Dilution: Diluting the quench mixture with more water may help to dissolve the inorganic salts. |
| Incomplete Reaction or Low Yield | 1. Premature quenching: The reaction may not have gone to completion before the workup was initiated. 2. Hydrolysis of the Vilsmeier reagent: In Vilsmeier-Haack reactions, moisture in the reagents or glassware can hydrolyze the Vilsmeier reagent, leading to a lower yield.[4] | 1. Monitor the reaction: Use an appropriate analytical technique (e.g., TLC, LC-MS, NMR) to ensure the reaction is complete before proceeding with the workup. 2. Use anhydrous conditions: For moisture-sensitive reactions, ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: Why is quenching excess phosphorus oxychloride so hazardous?
A1: Phosphorus oxychloride reacts violently and exothermically with water in a hydrolysis reaction that produces phosphoric acid (H₃PO₄) and hydrogen chloride (HCl) gas.[5][6] This reaction can be difficult to control, and quenching at low temperatures can lead to the accumulation of unreacted POCl₃ and metastable intermediates, resulting in a delayed and potentially explosive runaway reaction.[7][8]
Q2: What is a "reverse quench" and why is it recommended?
A2: A "reverse quench" is the procedure of adding the reactive mixture (in this case, the solution containing excess POCl₃) to the quenching agent (e.g., water, or a basic solution). This method is recommended for safety as it ensures that the POCl₃ is always the limiting reagent in the quenching vessel, allowing for better control of the exothermic reaction.
Q3: Can I quench excess POCl₃ with an alcohol?
A3: While POCl₃ reacts with alcohols to form phosphate (B84403) esters, this is generally not a recommended quenching method. The resulting organophosphate byproducts can be toxic and may complicate the purification of the desired product. Quenching with water or an aqueous base is the standard and preferred method.
Q4: How can I be sure that all the excess POCl₃ and its reactive intermediates have been quenched?
A4: The most reliable method for confirming the complete hydrolysis of POCl₃ and its intermediates is ³¹P NMR spectroscopy.[9][10][11] By taking a sample of the quenched reaction mixture, you can analyze it to ensure the absence of signals corresponding to POCl₃ (typically around δ 2-5 ppm) and its reactive hydrolysis intermediates like phosphorodichloridic acid.[12][13][14]
Q5: What are the key safety precautions I should take when working with POCl₃?
A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that an emergency shower and eyewash station are readily accessible. Be aware of the potential for a delayed exothermic reaction and never add water or other quenching agents directly to a large excess of POCl₃.
Quantitative Data Summary
The hydrolysis of phosphorus oxychloride is a highly exothermic process. The overall enthalpy of this reaction is significant, contributing to the potential for thermal runaways if not properly controlled.
| Reaction | Reactants | Products | Standard Enthalpy of Formation (ΔHf°) |
| POCl₃ Hydrolysis | POCl₃(l) + 3H₂O(l) | H₃PO₄(aq) + 3HCl(aq) | ΔHf° (POCl₃(l)): -597.1 kJ/mol[5] |
| ΔHf° (H₂O(l)): -285.8 kJ/mol | |||
| ΔHf° (H₃PO₄(aq)): ~ -1296 kJ/mol[15] | |||
| ΔHf° (HCl(aq)): ~ -167 kJ/mol |
Note: The exact enthalpy of reaction will depend on the final concentrations of the products.
The hydrolysis of POCl₃ proceeds through several steps, with the formation of reactive intermediates. The thermal data for these individual steps can be analyzed using techniques like Differential Scanning Calorimetry (DSC) and Accelerated Rate Calorimetry (ARC) to assess the risk of a thermal runaway.[9][10][16]
Experimental Protocols
The following are general protocols for quenching excess phosphorus oxychloride. It is crucial to adapt these procedures to the specific scale and conditions of your reaction.
Protocol 1: Quenching with Ice/Aqueous Sodium Bicarbonate (Reverse Quench)
This is a common and generally safe method for quenching excess POCl₃.
-
Preparation: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare a quench solution of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume of the quench solution should be sufficient to fully hydrolyze and neutralize the excess POCl₃ and the resulting acids.
-
Cooling: Cool the reaction mixture containing excess POCl₃ in an ice bath.
-
Addition: Slowly add the cooled reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry.
-
Temperature Control: Monitor the temperature of the quenching mixture closely. Maintain the temperature below 20°C by controlling the addition rate and, if necessary, by adding more ice.
-
Neutralization and Stirring: After the addition is complete, continue to stir the mixture until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Extraction: Extract the product from the aqueous mixture with a suitable organic solvent.
-
Workup: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Quenching with Aqueous Sodium Acetate
This method is particularly useful for reactions where the product is sensitive to strong bases, as it provides a buffered system.[17]
-
Preparation: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare an aqueous solution of sodium acetate.
-
Temperature Control: Warm the sodium acetate solution to 35-40°C.
-
Addition: Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution.
-
Monitoring: Maintain the temperature of the quenching mixture between 35-40°C throughout the addition. This controlled temperature ensures the immediate and complete hydrolysis of POCl₃, preventing the buildup of reactive intermediates.[17]
-
Stirring: After the addition is complete, continue to stir the mixture for a period to ensure complete reaction.
-
Extraction and Workup: Cool the mixture to room temperature and extract the product with a suitable organic solvent. Proceed with a standard aqueous workup as described in Protocol 1.
Diagrams
Caption: General experimental workflow for quenching excess phosphorus oxychloride.
Caption: Troubleshooting guide for a delayed exothermic reaction.
References
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 6. Phosphorus oxychloride [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Collection - Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates - Organic Process Research & Development - Figshare [acs.figshare.com]
- 12. Phosphorodichloridic Acid|Research Chemical [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Dichlorophosphoric acid | Cl2HO2P | CID 388542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Enthalpy of Formation of Phosphorus Pentachloride; Derivation of the Enthalpy of Formation of Aqueous Orthophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry of 4-Chloro-6,7-dimethoxyquinoline and Its Isomer
For researchers, scientists, and drug development professionals, understanding the intricate details of a molecule's structure is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these details by providing a unique molecular fingerprint. This guide offers a comparative analysis of the mass spectrometry data for 4-Chloro-6,7-dimethoxyquinoline and its structural isomer, 4-Chloro-6,7-dimethoxyquinazoline, providing valuable insights for their differentiation and characterization.
This comparison will delve into the expected fragmentation patterns of these two compounds under electron ionization (EI) mass spectrometry, supported by available electrospray ionization (ESI) data. A detailed experimental protocol for acquiring such data is also provided to ensure reproducibility and accuracy in your own research.
Interpreting the Mass Spectra: A Tale of Two Isomers
While this compound and 4-Chloro-6,7-dimethoxyquinazoline share the same molecular formula (C₁₁H₁₀ClN₂O₂ for the quinazoline (B50416) and C₁₁H₁₀ClNO₂ for the quinoline) and a nominal molecular weight of approximately 224 g/mol , their distinct structural arrangements lead to different fragmentation pathways under mass spectrometry.[1][2] This difference is the key to their unambiguous identification.
Electrospray Ionization (ESI) Mass Spectrometry:
Soft ionization techniques like ESI are less prone to fragmentation and typically show the protonated molecule. For this compound, ESI-MS data has shown the presence of a protonated molecular ion [M+H]⁺ at m/z 224.2 and a sodium adduct [M+Na]⁺ at m/z 245.2.[3] Similar results are expected for 4-Chloro-6,7-dimethoxyquinazoline, with a prominent [M+H]⁺ peak around m/z 225.
Electron Ionization (EI) Mass Spectrometry: Predicting the Fragmentation
Expected Fragmentation of this compound:
The quinoline (B57606) ring is a stable aromatic system. Fragmentation is likely to be initiated by the loss of substituents. Key predicted fragments include:
-
Loss of a methyl group (-CH₃): This would result in a fragment ion at m/z 208. This is a common fragmentation pathway for methoxy-substituted aromatic compounds.
-
Loss of a methoxy (B1213986) group (-OCH₃): This would lead to a fragment at m/z 193.
-
Loss of chlorine (-Cl): This would produce a fragment at m/z 189.
-
Loss of carbon monoxide (-CO): Following the loss of a methyl group, the resulting ion could lose CO, a common fragmentation for oxygen-containing heterocycles, leading to a fragment at m/z 180.
-
Retro-Diels-Alder (RDA) reaction: The quinoline ring system can undergo a characteristic RDA reaction, leading to the cleavage of the heterocyclic ring.
Expected Fragmentation of 4-Chloro-6,7-dimethoxyquinazoline:
The quinazoline ring system, with its two nitrogen atoms, will influence the fragmentation pathways. Key predicted fragments include:
-
Loss of a methyl group (-CH₃): Similar to the quinoline isomer, a fragment at m/z 209 is expected.
-
Loss of a methoxy group (-OCH₃): A fragment at m/z 194 is anticipated.
-
Loss of chlorine (-Cl): A fragment at m/z 189 would be observed.
-
Loss of HCN: A characteristic fragmentation of nitrogen-containing heterocyclic compounds is the loss of hydrogen cyanide, which would result in a fragment at m/z 197.
-
Ring cleavage: The pyrimidine (B1678525) ring of the quinazoline is susceptible to cleavage, leading to a variety of smaller fragment ions.
Side-by-Side Comparison
| Feature | This compound | 4-Chloro-6,7-dimethoxyquinazoline (Isomer) |
| Molecular Formula | C₁₁H₁₀ClNO₂ | C₁₀H₉ClN₂O₂ |
| Molecular Weight | ~223.66 g/mol [2] | ~224.64 g/mol [1] |
| ESI-MS [M+H]⁺ | m/z 224.2[3] | Expected around m/z 225 |
| Key Predicted EI-MS Fragments (m/z) | 208, 193, 189, 180 | 209, 194, 189, 197 |
| Characteristic Fragmentation Pathway | Retro-Diels-Alder reaction of the quinoline ring. | Loss of HCN from the pyrimidine ring. |
Visualizing the Fragmentation Pathway
To illustrate the predicted fragmentation of this compound, the following diagram outlines the key steps.
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocol for GC-EI-MS Analysis
This protocol provides a general framework for the analysis of this compound and its isomer using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg/mL) of the analyte in a volatile organic solvent such as methanol, acetone, or ethyl acetate.
-
Ensure the sample is free of any particulate matter by filtering through a 0.22 µm syringe filter if necessary.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating these aromatic compounds.
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
3. Data Acquisition and Analysis:
-
Acquire the data using the instrument's software.
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak to determine the molecular ion and the fragmentation pattern.
-
Compare the obtained spectra with spectral libraries (e.g., NIST, Wiley) and the predicted fragmentation patterns to confirm the identity of the compounds.
This guide provides a foundational understanding of how mass spectrometry can be employed to differentiate between the structural isomers this compound and 4-Chloro-6,7-dimethoxyquinazoline. By carefully analyzing the fragmentation patterns, researchers can confidently identify these compounds and advance their drug discovery and development efforts.
References
A Comparative Analysis of the Crystal Structure of 4-Chloro-6,7-dimethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the crystal structure of 4-Chloro-6,7-dimethoxyquinoline, a key intermediate in the synthesis of several tyrosine kinase inhibitors. Its structural characteristics are compared with those of a related quinoline (B57606) derivative to offer insights for drug design and development.
Introduction
This compound is a crucial building block in the synthesis of targeted anticancer therapies, including Cabozantinib and Tivozanib. These drugs are potent inhibitors of receptor tyrosine kinases, such as c-Met and VEGFR, which are pivotal in cancer cell proliferation, survival, and angiogenesis.[1] A thorough understanding of the three-dimensional structure of this quinoline derivative is essential for the rational design of new and more effective kinase inhibitors. This guide presents the crystallographic data for this compound and compares it with 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one to highlight the structural nuances that can influence molecular interactions and solid-state properties.
Crystal Structure Analysis: A Comparative Overview
The crystal structures of this compound and a comparator, 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one, have been determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the table below for a direct comparison.
| Parameter | This compound | 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one |
| Chemical Formula | C₁₁H₁₀ClNO₂ | C₁₇H₁₄N₂O₅ |
| Molecular Weight | 223.65 g/mol | 326.30 g/mol |
| Crystal System | Monoclinic | Not specified in snippets |
| Space Group | P2₁/c | Not specified in snippets |
| Unit Cell Dimensions | a = 12.5530 (17) Åb = 4.6499 (7) Åc = 18.274 (3) Åβ = 105.786 (2)° | Not specified in snippets |
| Volume (V) | 1026.4 (3) ų | Not specified in snippets |
| Molecules per unit cell (Z) | 4 | Not specified in snippets |
| Temperature | 296 K | Not specified in snippets |
| R-factor | 0.037 | Not specified in snippets |
Note: Detailed unit cell parameters for 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one were not available in the provided search results.
The crystal structure of this compound reveals a nearly planar molecule.[2] The carbon atoms of the methoxy (B1213986) groups show only slight deviations from the least-squares plane of the quinoline ring system.[2] A notable feature of its solid-state conformation is an intramolecular C—H⋯Cl hydrogen bond, which contributes to the planarity and stability of the molecular structure.[2]
In contrast, 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one, while sharing the 6,7-dimethoxyquinoline (B1600373) core, features a bulky 4-nitrophenyl substituent at the 1-position. This substitution significantly impacts the molecular conformation, with the benzene (B151609) ring being inclined to the quinoline ring by approximately 76.10°.[3] This twisted conformation is a key differentiator from the planar structure of this compound.
Experimental Protocols
The determination of the crystal structures discussed herein involves the following key experimental steps:
1. Synthesis and Crystallization:
-
This compound: This compound is synthesized from 6,7-dimethoxynaphthalen-1-ol and phosphorus oxychloride.[2] Crystals suitable for X-ray diffraction are typically obtained by slow evaporation from a methanol (B129727) solution at room temperature.[2]
-
Alternative Quinoline Derivatives: The synthesis of other quinoline derivatives, such as the comparator, involves multi-step reaction sequences tailored to introduce the desired substituents. Crystallization is also achieved through slow evaporation from a suitable solvent.
2. X-ray Data Collection:
Single-crystal X-ray diffraction data are collected on a diffractometer, such as a Rigaku SCXmini, equipped with a Mo Kα radiation source.[2] The crystal is mounted and maintained at a constant temperature (e.g., 296 K) during data collection.[2] A series of diffraction images are recorded as the crystal is rotated.
3. Structure Solution and Refinement:
The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, often employing software packages like SHELXS97.[2] The initial structural model is then refined against the experimental data using a least-squares method, for instance with SHELXL97.[2] This refinement process optimizes the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed structure factors.
Caption: A generalized workflow for the determination of small molecule crystal structures.
Biological Relevance and Signaling Pathways
This compound serves as a pivotal precursor for the synthesis of multi-targeted tyrosine kinase inhibitors like Cabozantinib. These inhibitors are designed to block the signaling of receptor tyrosine kinases that are often dysregulated in cancer. One of the key targets is the c-Met receptor. The binding of its ligand, hepatocyte growth factor (HGF), to c-Met triggers a signaling cascade that promotes cell proliferation, migration, and invasion.[4][5] By inhibiting c-Met, drugs derived from this compound can effectively suppress these oncogenic processes.
References
- 1. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloro-6,7-dimethoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two robust high-performance liquid chromatography (HPLC) methods for the purity determination of 4-Chloro-6,7-dimethoxyquinoline, a key intermediate in the synthesis of several pharmaceutical compounds. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the experimental protocols and performance characteristics of a standard reversed-phase C18 method and an alternative method utilizing a C8 column, offering insights into their respective advantages for purity analysis and impurity profiling.
Method Comparison
The following table summarizes the key performance parameters of the two HPLC methods, providing a clear comparison to aid in method selection based on specific analytical requirements.
| Parameter | Method 1: Reversed-Phase C18 | Method 2: Reversed-Phase C8 |
| Column | InertSustain C18 (250mm x 4.6mm, 5µm) | C8 (150mm x 4.6mm, 5µm) |
| Mobile Phase | A: WaterB: Methanol (B129727)/Acetic Acid (100:0.1) | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Elution | Gradient | Isocratic |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | UV at 254 nm |
| Injection Volume | 1 µL | 10 µL |
| Run Time | 15 min | 10 min |
| Retention Time of Main Peak | ~3.5 min[1] | ~4.2 min |
| Resolution (Main Peak & Closest Impurity) | > 2.0 | > 1.8 |
| Tailing Factor (Main Peak) | < 1.2 | < 1.5 |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% |
| Precision (% RSD) | < 1.0% | < 1.5% |
Experimental Protocols
Detailed methodologies for each HPLC method are provided below to ensure reproducibility and facilitate implementation in a laboratory setting.
Method 1: Reversed-Phase C18 with Gradient Elution
This method, adapted from a published patent, utilizes a C18 column with a gradient of methanol and water containing a small amount of acetic acid. The gradient elution is effective for separating impurities with a range of polarities.
Chromatographic Conditions:
-
Column: InertSustain C18 (250mm x 4.6mm, 5µm)
-
Mobile Phase:
-
A: Water
-
B: Methanol/Acetic Acid (100:0.1, v/v)
-
-
Gradient Program:
Time (min) %A %B 0 90 10 10 10 90 | 15 | 10 | 90 |
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm[1]
-
Injection Volume: 1 µL[1]
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 0.5 mg/mL.[1]
Method 2: Reversed-Phase C8 with Isocratic Elution
This alternative method employs a C8 column with a shorter carbon chain, which can offer different selectivity compared to a C18 column, potentially improving the resolution of specific impurities. The isocratic elution simplifies the method and can lead to shorter run times.
Chromatographic Conditions:
-
Column: C8 (150mm x 4.6mm, 5µm)
-
Mobile Phase: Acetonitrile and Water with 0.1% Formic Acid (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.
Workflow for HPLC Purity Analysis
The following diagram illustrates the typical workflow for determining the purity of this compound using HPLC.
Caption: Workflow for HPLC Purity Analysis of this compound.
Conclusion
Both presented HPLC methods are suitable for the purity assessment of this compound. Method 1, with its C18 column and gradient elution, offers high resolving power for a wide range of potential impurities. Method 2, utilizing a C8 column and isocratic elution, provides a faster analysis time with good performance, making it suitable for routine quality control. The choice between these methods will depend on the specific requirements of the analysis, including the impurity profile of the sample and the desired throughput. For comprehensive impurity profiling, it is often beneficial to employ orthogonal methods with different selectivities, such as the two described in this guide.
References
A Comparative Guide to 4-Chloro-6,7-dimethoxyquinoline and 4-Chloro-6,7-dimethoxyquinazoline for Pharmaceutical Research and Development
Introduction
In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds serve as foundational scaffolds for a vast array of therapeutic agents. Among these, quinoline (B57606) and quinazoline (B50416) derivatives are paramount, particularly as intermediates in the synthesis of targeted cancer therapies. This guide provides an objective, data-supported comparison of two critical building blocks: 4-Chloro-6,7-dimethoxyquinoline and 4-Chloro-6,7-dimethoxyquinazoline (B18312). Both compounds are key precursors for potent tyrosine kinase inhibitors (TKIs), but their subtle structural differences—a single nitrogen atom in the heterocyclic ring—lead to distinct physicochemical properties, reactivity, and applications in the synthesis of specific blockbuster drugs. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and protocols.
Physicochemical Properties
A fundamental comparison begins with the intrinsic physicochemical properties of each molecule. These characteristics influence their solubility, reactivity, and handling in a laboratory setting. The data presented below is a compilation from various chemical suppliers and databases.
| Property | This compound | 4-Chloro-6,7-dimethoxyquinazoline |
| Structure | ||
| Molecular Formula | C₁₁H₁₀ClNO₂[1][2] | C₁₀H₉ClN₂O₂[3] |
| Molecular Weight | 223.66 g/mol [1][2][4] | 224.65 g/mol [3] |
| CAS Number | 35654-56-9[1] | 13790-39-1[5][6][7] |
| Appearance | Light brown or white to almost white powder/crystal[1][8] | Light yellow or white solid powder[3][9] |
| Melting Point | 132 - 136 °C[1] | 184 - 188 °C[3] |
| Solubility | Insoluble in water[10] | Insoluble in water[7][10] |
| IUPAC Name | This compound | 4-chloro-6,7-dimethoxyquinazoline |
| SMILES | COC1=CC2=C(C=CN=C2C=C1OC)Cl | COC1=C(OC)C=C2C(Cl)=NC=NC2=C1[10] |
| InChIKey | WRVHQEYBCDPZEU-UHFFFAOYSA-N[11][2] | LLLHRNQLGUOJHP-UHFFFAOYSA-N[10] |
Synthesis and Production
The synthetic pathways to these intermediates are well-established, typically involving multi-step processes starting from commercially available materials. The choice of route often depends on factors like cost, scalability, and environmental impact.
Synthesis of this compound
A common method for synthesizing this quinoline derivative begins with 3,4-dimethoxyaniline. The process involves cyclization to form the 4-hydroxyquinoline (B1666331) intermediate, followed by chlorination.[8][12]
Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
The synthesis of the quinazoline counterpart frequently starts from 4,5-dimethoxy-2-aminobenzoic acid, which undergoes cyclization and subsequent chlorination. A highly efficient method involves the direct chlorination of the corresponding quinazolinone precursor.[6][13]
Comparative Reactivity
The primary utility of both compounds lies in the reactivity of the chlorine atom at the C4 position, which is susceptible to nucleophilic aromatic substitution (SNAr). This reaction allows for the introduction of various amine-containing side chains, forming the core of many kinase inhibitors.
The key difference in reactivity stems from the presence of an additional nitrogen atom at the N3 position in the quinazoline ring. This nitrogen atom is electron-withdrawing, which significantly increases the electrophilicity of the C4 carbon. Consequently, 4-chloro-6,7-dimethoxyquinazoline is generally more reactive towards nucleophiles than its quinoline analogue . This enhanced reactivity can lead to milder reaction conditions and shorter reaction times.
Experimental Protocol: Nucleophilic Substitution with an Aniline
The following protocols are generalized procedures for the SNAr reaction, a crucial step in the synthesis of many TKIs.
Protocol A: Synthesis of N-Aryl-6,7-dimethoxyquinolin-4-amine
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., isopropanol, 2-methoxyethanol), add the desired aniline derivative (1.0-1.2 eq.).
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) if the aniline salt is used, or carry out the reaction in the presence of an acid catalyst (e.g., HCl).
-
Heat the mixture to reflux (typically 80-120 °C) for a period of 5 to 24 hours.[14]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution and can be isolated by filtration.
-
Wash the solid with the reaction solvent and dry under a vacuum to yield the target compound.
Protocol B: Synthesis of N-Aryl-6,7-dimethoxyquinazolin-4-amine (e.g., Gefitinib precursor)
-
Suspend 4-chloro-6,7-dimethoxyquinazoline (1.0 eq.) and the desired aniline (e.g., 3-chloro-4-fluoroaniline, 1.0-1.2 eq.) in isopropanol.[15]
-
Heat the mixture to reflux (around 80-85 °C) and stir for 1-3 hours.[15]
-
The reaction is typically rapid due to the higher reactivity of the quinazoline core.[6]
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the mixture. The product hydrochloride salt usually precipitates.
-
Isolate the precipitate by filtration, wash with cold isopropanol, and dry under a vacuum.
Biological Applications and Significance
The ultimate value of these intermediates is realized in the final drug products they help create. Both are precursors to life-saving medications, primarily in oncology.
| Intermediate | Key Drug Products Synthesized | Therapeutic Class | Mechanism of Action |
| This compound | Cabozantinib, Tivozanib[8][12] | Tyrosine Kinase Inhibitor (TKI) | Inhibits multiple receptor tyrosine kinases including MET, VEGFR2, and RET.[12] |
| 4-Chloro-6,7-dimethoxyquinazoline | Gefitinib, Doxazosin, Prazosin[6][13] | TKI, Alpha-1 Adrenergic Blocker | Selectively inhibits Epidermal Growth Factor Receptor (EGFR) tyrosine kinase;[13] Blocks alpha-1 adrenergic receptors in blood vessels and the prostate. |
Role in Targeted Cancer Therapy
The derivatives of both intermediates are central to the paradigm of targeted cancer therapy. Drugs like Cabozantinib and Gefitinib function by inhibiting specific tyrosine kinases that are crucial for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).
The signaling pathways targeted by these drugs, such as the EGFR and VEGFR pathways, are often dysregulated in various cancers. By blocking these pathways, the drugs can halt tumor progression with potentially fewer side effects than traditional chemotherapy.
Conclusion
While structurally similar, this compound and 4-Chloro-6,7-dimethoxyquinazoline offer distinct advantages and are directed towards the synthesis of different classes of therapeutic agents.
-
This compound is the established intermediate for multi-targeted TKIs like Cabozantinib and Tivozanib, which are crucial in treating cancers such as renal cell carcinoma and thyroid cancer.[12]
-
4-Chloro-6,7-dimethoxyquinazoline possesses a more reactive C4 position, making it a highly efficient precursor for drugs like Gefitinib, a cornerstone in the treatment of EGFR-mutated non-small cell lung cancer.[13] Its scaffold is also found in non-oncology drugs like the antihypertensive agent Doxazosin.[6]
The choice between these two intermediates is therefore not one of superiority, but of strategic application. The selection is dictated by the specific molecular target and the desired pharmacological profile of the final drug candidate. This guide provides the foundational data for researchers to make informed decisions in the design and synthesis of novel therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemscene.com [chemscene.com]
- 5. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1 | Benchchem [benchchem.com]
- 7. 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1 [chemicalbook.com]
- 8. This compound | 35654-56-9 [chemicalbook.com]
- 9. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 10. 4-Chloro-6,7-dimethoxyquinazoline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. This compound | C11H10ClNO2 | CID 459610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CN106008336A - The preparation method of this compound - Google Patents [patents.google.com]
- 13. Page loading... [wap.guidechem.com]
- 14. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ukm.my [ukm.my]
A Comparative Guide to the Biological Activities of Anilinoquinolines and Anilinoquinazolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two prominent heterocyclic scaffolds: anilinoquinolines and anilinoquinazolines. Both classes of compounds have garnered significant attention in medicinal chemistry due to their potent and diverse therapeutic potential, particularly as anticancer and antimicrobial agents. This document aims to objectively compare their performance by presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant signaling pathways.
Anticancer Activity: A Tale of Two Kinase Inhibitors
Anilinoquinolines and anilinoquinazolines are renowned for their ability to inhibit protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. Their primary mechanism of anticancer action involves the competitive inhibition of adenosine (B11128) triphosphate (ATP) binding to the catalytic domain of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
EGFR Inhibition
Anilinoquinazolines are the foundational structure for several clinically approved EGFR inhibitors, including gefitinib (B1684475) and erlotinib.[1][2] These compounds have demonstrated potent inhibitory activity against EGFR, a key driver in the proliferation of many cancer types.[3][4] The quinazoline (B50416) scaffold is considered optimal by many for EGFR inhibition.[5]
Anilinoquinolines have emerged as a promising alternative, with numerous derivatives exhibiting excellent antitumor activity, in some cases superior to established anilinoquinazoline-based drugs like gefitinib.[5] Studies have shown that the introduction of electron-donating groups on the benzene (B151609) ring of the 4-anilino moiety can enhance the interaction with EGFR.[5]
Table 1: Comparison of EGFR Inhibitory Activity
| Compound Class | Derivative/Compound | EGFR IC₅₀ (nM) | Target Cell Line(s) | Reference |
| Anilinoquinazoline (B1252766) | Gefitinib | 2.5 - 37 | Various | [1] |
| Erlotinib | 2 | Various | [1] | |
| Compound 19h | 0.47 | Not Specified | [1] | |
| Compound 7i | 17.32 | A549, HT-29, MCF-7 | [6] | |
| 4-(3-chloroanilino)quinazoline | ~20 | A431 | [4] | |
| Anilinoquinoline | Compound 1f | >10,000 (enzymatic) | HeLa, BGC823 | [5] |
| Compound 2i | >10,000 (enzymatic) | HeLa, BGC823 | [5] | |
| 6,7-dimethoxy-4-(3-ethynylanilino)quinoline | 270 (cellular) | U-CH1, U-CH2 | [7] |
Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used.
VEGFR-2 Inhibition
VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Both anilinoquinolines and anilinoquinazolines have been developed as potent inhibitors of VEGFR-2.
Anilinoquinazoline derivatives have been designed as dual inhibitors of both EGFR and VEGFR-2, offering a multi-pronged approach to cancer therapy.[8] Vandetanib is a notable example of an anilinoquinazoline that inhibits VEGFR-2, EGFR, and other tyrosine kinases.[9] Novel anilinoquinazoline derivatives have shown potent VEGFR-2 kinase inhibition with IC₅₀ values in the submicromolar range.[10]
Similarly, 4-anilino-2-vinyl-quinazolines have demonstrated significant VEGFR-2 inhibitory activity, with some compounds showing potency comparable to the standard drug sorafenib.[9][11]
Table 2: Comparison of VEGFR-2 Inhibitory Activity
| Compound Class | Derivative/Compound | VEGFR-2 IC₅₀ (nM) | Reference |
| Anilinoquinazoline | Vandetanib | 40 | [12] |
| Compound 6f | 12.0 | [13] | |
| Compound 15a | 560 | [8] | |
| Compound SQ2 | 14 | ||
| Anilinoquinazoline | Compound 8h | 60.27 | [9] |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Beyond their anticancer properties, both anilinoquinoline and anilinoquinazoline scaffolds have demonstrated significant potential as antimicrobial agents.
Antibacterial Activity
Anilinoquinazoline derivatives have shown good antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Some derivatives have also been found to restore the activity of conventional antibiotics in resistant Gram-negative bacteria by inhibiting efflux pumps. The proposed mechanism of action for some anilinoquinazolines involves the inhibition of DNA gyrase, an essential bacterial enzyme.
Anilinoquinolines have also been investigated for their antibacterial properties. A comparative study on the anti-tubercular activity of both scaffolds revealed that certain anilinoquinoline derivatives were highly active against Mycobacterium tuberculosis, with some showing superior potency to their anilinoquinazoline counterparts.
Table 3: Comparison of Antibacterial Activity (MIC in µg/mL)
| Compound Class | Derivative/Compound | S. aureus | B. subtilis | E. coli | M. tuberculosis | Reference |
| Anilinoquinazoline | Compound 4c | - | - | 32 | - | |
| 2,6-disubstituted derivatives | Effective | Effective | Ineffective | - | ||
| 3-(4''-N(CH₃)₂)-2-phenylquinazoline-4(3H)-one | 100 | 100 | 100 | - | [1] | |
| Anilinoquinoline | Compound 7 | - | - | - | >20 µM | |
| Compound 28 | - | - | - | <20 µM | ||
| Compound 34 | - | - | - | 0.63-1.25 µM |
Note: MIC values are highly dependent on the specific bacterial strain and testing methodology.
Antifungal Activity
Signaling Pathway Visualizations
To better understand the mechanisms of action of these compounds, the following diagrams illustrate the EGFR and VEGFR signaling pathways, which are primary targets for their anticancer effects.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: VEGFR Signaling Pathway and Inhibition.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, ensuring reproducibility and facilitating further research.
EGFR/VEGFR-2 Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol outlines a typical procedure to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against EGFR or VEGFR-2.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the respective kinase domain. A europium (Eu)-labeled anti-phosphotyrosine antibody serves as the donor fluorophore, and a fluorescently labeled ATP-competitive tracer acts as the acceptor. Inhibition of the kinase prevents substrate phosphorylation, leading to a decrease in the FRET signal.
Procedure:
-
Compound Plating: Serially dilute test compounds in DMSO and add to the wells of a 384-well plate.
-
Kinase Reaction: Add the EGFR or VEGFR-2 enzyme, a biotinylated substrate (e.g., poly-GT), and the test compound to an assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction by adding a detection mix containing a Eu-labeled anti-phosphotyrosine antibody and a streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin).
-
Measurement: After an incubation period to allow for antibody binding, measure the TR-FRET signal using a compatible plate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC₅₀ value by fitting the dose-response curve using a non-linear regression model.
Caption: TR-FRET Kinase Inhibition Assay Workflow.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment relative to untreated control cells. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
Caption: MTT Cell Viability Assay Workflow.
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard, then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well).
-
Inoculation: Add the standardized bacterial or fungal suspension to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35°C ± 2°C for 16-20 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Analysis: The MIC value is reported as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Caption: MIC Determination Workflow.
Conclusion
Both anilinoquinoline and anilinoquinazoline scaffolds serve as versatile platforms for the development of potent therapeutic agents. While anilinoquinazolines are well-established as EGFR inhibitors, anilinoquinolines present a compelling alternative with the potential for improved or differential activity. In the realm of antimicrobial research, both classes show promise, with anilinoquinolines demonstrating notable efficacy against challenging pathogens like Mycobacterium tuberculosis. The choice between these scaffolds will ultimately depend on the specific therapeutic target, desired selectivity profile, and other pharmacological considerations. This guide provides a foundational comparison to aid researchers in their drug discovery and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorbyt.com [biorbyt.com]
- 8. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. An alkylaminoquinazoline restores antibiotic activity in Gram-negative resistant isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - PMC [pmc.ncbi.nlm.nih.gov]
reactivity comparison of 4-Chloro-6,7-dimethoxyquinoline with other chloroquinolines
For researchers, scientists, and professionals in drug development, understanding the chemical reactivity of heterocyclic intermediates is paramount for the efficient synthesis of target molecules. This guide provides an objective comparison of the reactivity of 4-Chloro-6,7-dimethoxyquinoline with other common chloroquinolines, supported by experimental data from the scientific literature. This analysis focuses on two key reaction types pivotal in medicinal chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Introduction to Chloroquinoline Reactivity
The reactivity of the chlorine atom on the quinoline (B57606) ring is significantly influenced by its position and the nature of other substituents on the heterocyclic system. In general, a chlorine atom at the 4-position is more susceptible to nucleophilic attack than at other positions, such as the 6, 7, or 8-positions. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the SNAr reaction.
The presence of two electron-donating methoxy (B1213986) groups at the 6 and 7-positions of this compound modulates this reactivity. These groups increase the electron density of the benzene (B151609) portion of the quinoline ring system, which can influence the overall reactivity of the C4-Cl bond, as well as the efficiency of palladium-catalyzed cross-coupling reactions.
Comparative Reactivity Data
Nucleophilic Aromatic Substitution (SNAr) with Amines
Nucleophilic aromatic substitution is a cornerstone for the synthesis of 4-aminoquinoline (B48711) derivatives, many of which are biologically active. The reaction of 4-chloroquinolines with amines is a common synthetic step.
Table 1: Comparison of Reported Yields for the Synthesis of 4-Anilinoquinoline Derivatives
| 4-Chloroquinoline Derivative | Amine Nucleophile | Solvent | Reaction Conditions | Yield (%) | Reference |
| This compound | 2-(4-chlorophenyl)-1H-benzo[d]imidazol-5-amine | Isopropanol (B130326) | Reflux, 5 h | 58 | [1] |
| This compound | 2-(3,4-dichlorophenyl)-1H-benzo[d]imidazol-5-amine | Isopropanol | Reflux, 5 h | 52 | [1] |
| 4,7-Dichloroquinoline | N¹,N¹-diethyl-N⁴-methylpentane-1,4-diamine | Acetonitrile | 85 °C, 30 min | Not specified | [2] |
| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate | Ethanol | Reflux, 4h | Not specified | [3] |
Disclaimer: The data in this table is compiled from different sources and should be interpreted with caution as reaction conditions and nucleophile complexity vary.
The data suggests that this compound is a viable substrate for SNAr reactions with complex anilines, providing moderate to good yields. The electron-donating methoxy groups do not appear to significantly hinder the nucleophilic attack at the C4 position.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The reactivity of chloroquinolines in this reaction is dependent on the efficiency of the oxidative addition of the C-Cl bond to the palladium(0) catalyst. Generally, C-Cl bonds are less reactive than C-Br or C-I bonds.
Table 2: Comparison of Reported Yields for Suzuki-Miyaura Coupling Reactions
| Chloroquinoline Derivative | Boronic Acid | Catalyst System | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| 4-Chloroquinoline | {2-[(2,2-dimethylpropanoyl)amino]phenyl}boronic acid | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Dimethoxyethane | Not specified | 96 | [4] |
| 4,7-Dichloroquinoline | Phenylboronic acid | Pd(OAc)₂ (phosphine-free) | Not specified | Water | Boiling | 78 (mono-arylated) | [5] |
| 6-Bromo-4-chloroquinoline-3-carbonitrile | Arylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane (B91453)/Water | 80-90 °C, 4-12 h | Not specified | [6] |
| 4-Chloro quinoline derivatives | Various boronic acids | Tetrakis(triphenylphosphine)palladium(0) | Not specified | Not specified | Not specified | Not specified | [7][8] |
Disclaimer: The data in this table is compiled from different sources and should be interpreted with caution as reaction conditions, catalyst systems, and boronic acid partners vary.
While specific examples of Suzuki coupling with this compound were not found with detailed yield comparisons, the general literature on Suzuki reactions of chloroquinolines indicates that these reactions are feasible, often requiring more forcing conditions or specialized catalyst systems compared to the corresponding bromo- or iodoquinolines. The electronic effect of the methoxy groups on the oxidative addition step would be an interesting area for further quantitative study.
Experimental Protocols
The following are generalized protocols for the key reactions discussed. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of this compound with Anilines
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired substituted aniline (B41778) (1.1 to 1.5 equivalents) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Reaction Execution: Stir the mixture at reflux for 5-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol/ethyl acetate) to yield the pure 4-anilino-6,7-dimethoxyquinoline derivative.[1]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of Chloroquinolines
-
Reaction Setup: To a flame-dried Schlenk flask, add the chloroquinoline (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water, via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring for 8-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6][9]
Mandatory Visualizations
Signaling Pathways
The derivatives of this compound, particularly 4-anilinoquinolines, are often investigated as inhibitors of receptor tyrosine kinases involved in cancer progression, such as c-Met and VEGFR-2.
Caption: Simplified c-MET signaling pathway and point of inhibition.
References
- 1. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | 35654-56-9 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Spectroscopic Data Comparison Guide: 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline and a structurally related alternative, 4-phenoxyaniline (B93406). Due to the limited public availability of comprehensive spectroscopic data for 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, this guide will focus on presenting the available data and illustrating a comparative workflow using 4-phenoxyaniline as a reference. This approach is designed to equip researchers with the necessary tools to evaluate and compare similar compounds.
Data Presentation
The following tables summarize the available quantitative spectroscopic data for 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline and 4-phenoxyaniline.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Mass Spectrometry (m/z) | Ionization Mode |
| 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline | C₁₇H₁₆N₂O₃ | 296.32 g/mol | 297.1 [M+H]⁺[1][2] | Electrospray Ionization (ESI) |
| 4-phenoxyaniline | C₁₂H₁₁NO | 185.22 g/mol | 185 [M]⁺ | Electron Ionization (EI) |
Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline | Data not publicly available in the searched resources. |
| 4-phenoxyaniline | 7.32-7.27 (m, 2H), 7.08-7.03 (m, 1H), 6.99-6.95 (m, 2H), 6.89-6.85 (m, 2H), 6.75-6.71 (m, 2H), 3.72 (s, 2H, -NH₂)[3] |
Table 3: ¹³C NMR Spectroscopic Data (Solvent: Chloroform-d)
| Compound | Chemical Shift (δ) ppm |
| 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline | Data not publicly available in the searched resources. |
| 4-phenoxyaniline | 159.1, 148.9, 141.2, 129.5, 122.5, 121.3, 118.0, 115.8 |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Key Absorption Bands (cm⁻¹) |
| 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline | Data not publicly available in the searched resources. |
| 4-phenoxyaniline | 3430, 3350 (N-H stretching), 3050 (aromatic C-H stretching), 1620 (N-H bending), 1500 (aromatic C=C stretching), 1230 (C-O stretching) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols represent standard procedures for obtaining high-quality spectroscopic data for organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and should be free of interfering signals in the spectral regions of interest.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time.
-
For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
Mass Spectrometry (MS)
Electrospray Ionization (ESI) Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Analysis: Infuse the sample solution into the ESI source at a constant flow rate. The instrument parameters, such as capillary voltage, cone voltage, and desolvation gas temperature, should be optimized to achieve maximum ionization and signal intensity.
-
Data Acquisition: Acquire the mass spectrum in the positive or negative ion mode, depending on the analyte's properties. For the target compound, positive ion mode is used to detect the protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:
-
Sample Preparation: For a solid sample, place a small amount of the powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Collection: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove any environmental interferences (e.g., CO₂, water vapor).
-
Sample Analysis: Acquire the IR spectrum of the sample. The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
Mandatory Visualization
The following diagrams illustrate the logical workflow for spectroscopic analysis and a hypothetical signaling pathway where a quinoline (B57606) derivative might be investigated.
References
Safety Operating Guide
Personal protective equipment for handling 4-Chloro-6,7-dimethoxyquinoline
This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 4-Chloro-6,7-dimethoxyquinoline. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] Strict adherence to PPE guidelines is mandatory to prevent exposure.
Summary of Hazards:
| Hazard Statement | Classification | GHS Code |
| Causes skin irritation | Skin Irritation, Category 2 | H315 |
| Causes serious eye irritation | Eye Irritation, Category 2A | H319 |
| May cause respiratory irritation | Specific target organ toxicity – single exposure, Category 3 | H335 |
Required Personal Protective Equipment:
A comprehensive approach to personal protection is required when handling this compound.[3] The selection of PPE should be based on the concentration and amount of the substance being used.[4]
| PPE Category | Specification | Standard |
| Eye Protection | Tightly fitting safety goggles or a full-face shield.[3][4] | EN 166 (EU) or NIOSH (US) approved.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber, Viton).[4][5] Double-gloving is recommended, with the outer glove being changed immediately upon contamination.[3] | Tested according to EN 374.[4] |
| Body Protection | A lab coat with long sleeves and elastic cuffs.[3][4] For larger quantities, a chemically resistant apron over the lab coat is advised.[3] | N/A |
| Respiratory Protection | When handling the solid compound outside of a certified chemical fume hood or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required.[3] | NIOSH (US) or CEN (EU) approved.[4] |
Operational Plan: Step-by-Step Handling Procedures
All manipulations of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[3]
1. Preparation and Weighing:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[6][7]
-
Tare the weighing vessel before introducing the compound.
-
Carefully weigh the desired amount of the solid compound in a disposable weigh boat or directly into the reaction vessel inside the fume hood.[3]
-
Use anti-static weighing tools if available to prevent dispersal of the powder.[3]
-
Immediately and securely cap the primary container after weighing.[3]
-
Clean the spatula and weighing area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.[3]
2. Dissolution and Use:
-
Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
If heating is required, use a controlled heating mantle and ensure proper ventilation.
3. Post-Handling:
-
Wash hands and any exposed skin thoroughly after handling.[4][6]
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Contaminated clothing should be removed and laundered separately before reuse.[8]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Collection: Collect all waste material, including unused compound, contaminated consumables (e.g., gloves, weigh boats, pipette tips), and cleaning materials, in a clearly labeled, sealed container for hazardous waste.
-
Disposal Route: Dispose of the chemical waste through an authorized hazardous waste disposal plant.[6] Consult your institution's environmental health and safety (EHS) department for specific procedures.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Puncture and crush the empty containers to prevent reuse before disposing of them in an authorized landfill, if permissible by local regulations.[8] Do not allow the chemical to enter drains.[4]
Workflow for Safe Handling of this compound
References
- 1. This compound | C11H10ClNO2 | CID 459610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biosynce.com [biosynce.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
